(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWCBWJRILQTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382714 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-11-1 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its structural characteristics, available physicochemical data, synthetic approaches, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.
Core Physical and Chemical Properties
This compound is a derivative of the 1,4-benzoxazine scaffold, a structural motif present in various biologically active molecules. Its chemical structure consists of a fused benzene and oxazine ring system with an acetic acid moiety attached at the 2-position of the oxazine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[1][2] |
| Molecular Weight | 207.18 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 106660-11-1 | Santa Cruz Biotechnology |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(OC2)CC(=O)O | PubChem[1][2] |
| Topological Polar Surface Area | 77.8 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
Spectroscopic Data
While a complete set of spectral data for the title compound is not available, information on related structures and derivatives provides insight into its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the acetic acid side chain, and the protons on the oxazine ring.
-
¹³C NMR: The carbon NMR spectrum of a tert-butyldimethylsilyl ester derivative of (3-oxo-2,3-Dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has been reported, indicating the presence of characteristic peaks for the carbonyl, aromatic, and aliphatic carbons.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific title compound are not extensively documented in publicly available literature. However, general synthetic strategies for 1,4-benzoxazin-3-one derivatives can be adapted. A common approach involves the reaction of a 2-aminophenol derivative with a suitable three-carbon synthon.
General Synthetic Workflow:
A plausible synthetic route for this compound could involve:
-
N-alkylation of 2-aminophenol: Reaction of 2-aminophenol with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) to introduce the acetic acid side chain onto the nitrogen atom.
-
Intramolecular cyclization: Subsequent cyclization of the resulting intermediate, often facilitated by a dehydrating agent or by heating, would lead to the formation of the 1,4-benzoxazin-3-one ring system.
-
Hydrolysis: If an ester was used in the first step, a final hydrolysis step would be required to yield the carboxylic acid.
Purification and Characterization: Purification of the final product would typically involve recrystallization or column chromatography. Characterization would be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy to confirm the presence of carbonyl and other functional groups, and mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Biological Activities and Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, the broader class of 1,4-benzoxazinone derivatives has been reported to exhibit a range of biological activities, including antifungal, anti-Candida, and vasorelaxant effects.
Antifungal and Anti-Candida Activity: Derivatives of 1,4-benzoxazin-3-one have shown promising antifungal activity. The proposed mechanism for some antifungal azole derivatives involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Vasorelaxant Activity: Certain 1,4-benzoxazine derivatives have been investigated for their vasorelaxant properties, potentially acting as potassium channel openers. Opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in muscle relaxation and vasodilation.
References
Crystal Structure Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid: A Case Study of a Closely Related Analog
A comprehensive analysis of the crystal structure for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid could not be completed as crystallographic data for this specific compound is not publicly available in the searched databases.
However, a detailed crystallographic analysis of a closely related sulfur analog, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate , is available and provides significant insights into the structural properties of this class of compounds. This technical guide will provide an in-depth analysis of this analog, catering to researchers, scientists, and drug development professionals.
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid is a heterocyclic compound of interest due to the broad spectrum of biological activities exhibited by the 4H-benzo[b][1][2]thiazine nucleus. This guide presents a detailed examination of its three-dimensional structure as determined by single-crystal X-ray diffraction.
Crystal Structure and Molecular Geometry
The asymmetric unit of the title compound, with the chemical formula C₁₀H₉NO₃S·H₂O, contains one molecule of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid and one water molecule.[1][3][4] The thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][3][4][5] The bond lengths and angles within the molecule are within the normal ranges.[1][3]
An important feature of the crystal structure is the presence of intermolecular hydrogen bonds. An O—H⋯O hydrogen bond links the acid and water molecules.[1][3][4][5] In the crystal packing, intermolecular O—H⋯O and C—H⋯O hydrogen bonds connect the molecules to form a three-dimensional network.[1][3][4][5]
Data Presentation
The crystallographic data and refinement parameters for (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate are summarized in the tables below.[1][3][4][5]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₀H₉NO₃S·H₂O |
| Formula weight | 241.26 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.5897 (1) Å |
| b | 9.2208 (2) Å |
| c | 15.6701 (3) Å |
| α | 90° |
| β | 94.336 (1)° |
| γ | 90° |
| Volume | 1093.50 (3) ų |
| Z | 4 |
| Calculated density | 1.465 Mg/m³ |
| Absorption coefficient | 0.29 mm⁻¹ |
| F(000) | 504 |
| Data collection | |
| Diffractometer | Bruker SMART APEXII CCD |
| Reflections collected | 25955 |
| Independent reflections | 4859 [R(int) = 0.036] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4859 / 0 / 157 |
| Goodness-of-fit on F² | 0.83 |
| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.128 |
| R indices (all data) | R1 = 0.053, wR2 = 0.135 |
Experimental Protocols
Synthesis and Crystallization
A solution of potassium hydroxide (5.85 mmol) in water (10 ml) was added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[1][3] The reaction mixture was stirred at room temperature for 24 hours.[1][3] After completion, the mixture was poured into water and acidified with 4 M HCl to yield (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a colorless solid.[1][3] Single crystals suitable for X-ray analysis were obtained by slow evaporation of a dichloromethane solution.[1][3]
X-ray Data Collection and Structure Refinement
Data collection was performed on a Bruker SMART APEXII CCD area-detector diffractometer.[1][3] The crystal structure was solved and refined using the SHELXTL software package.[3] An absorption correction was applied using SADABS.[1][3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and crystallization of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
Caption: Workflow for the synthesis and crystallization of the title compound.
Crystallographic Analysis Workflow
The logical flow of the crystallographic analysis is depicted in the diagram below.
Caption: Workflow of the single-crystal X-ray diffraction analysis.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Z) Methyl 2-nitro-3-phenylpropenoate [webbook.nist.gov]
Spectroscopic and Experimental Data for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid: A Technical Overview
While a complete, verified dataset comprising ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the specified compound is not publicly documented, this guide outlines the expected spectral characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols required to obtain this crucial data, empowering researchers to perform their own analyses.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectral data for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. These predictions are based on the analysis of its structural fragments and comparison with related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | -COOH |
| ~10.5 | Singlet | 1H | -NH- |
| ~6.8-7.2 | Multiplet | 4H | Aromatic protons |
| ~4.8 | Doublet of Doublets | 1H | -CH- (at position 2) |
| ~2.8-3.0 | Multiplet | 2H | -CH₂- (acetic acid) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~165 | C=O (amide) |
| ~145 | Aromatic C-O |
| ~128 | Aromatic C-N |
| ~116-125 | Aromatic CH |
| ~70 | -CH- (at position 2) |
| ~35 | -CH₂- (acetic acid) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3200 | N-H stretch (amide) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (amide) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 207 | [M]⁺ (Molecular Ion) |
| 162 | [M - COOH]⁺ |
| 148 | [M - CH₂COOH]⁺ |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols
To obtain definitive spectroscopic data for this compound, the following standard experimental methodologies are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected presence of exchangeable protons (-COOH and -NH).
-
¹H NMR Acquisition:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) for liquid chromatography-mass spectrometry (LC-MS) or direct infusion.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile molecules. Often provides a strong molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
This comprehensive approach will enable researchers to generate a complete and reliable set of spectroscopic data for this compound, facilitating its unequivocal identification and further investigation in drug discovery and development programs.
A Comprehensive Review of 3-oxo-1,4-benzoxazine Acetic Acid Derivatives: Synthesis, Biological Activity, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,4-benzoxazine core has garnered significant attention due to its broad spectrum of biological activities. This technical guide provides a comprehensive review of the literature on a specific subclass, the 3-oxo-1,4-benzoxazine acetic acid derivatives, focusing on their synthesis, antimicrobial properties, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.
Core Synthesis Strategies
The synthesis of 3-oxo-1,4-benzoxazine acetic acid derivatives typically commences with the reaction of a substituted 2-aminophenol with a suitable reagent to form the core benzoxazinone ring, followed by the introduction of the acetic acid moiety. A common synthetic route involves the initial reaction of 2-aminophenol with chloroacetic acid to yield 2H-benzo[b][1][2]oxazin-3(4H)-one.[3][4] Subsequent functionalization, often at the nitrogen of the benzoxazine ring, allows for the introduction of the acetic acid group or its ester precursor.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 3-oxo-1,4-benzoxazine acetic acid derivatives.
Antimicrobial Activity
Derivatives of the 3-oxo-1,4-benzoxazine scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated using standard methods such as the disc diffusion assay for qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
A study on a series of benzoxazine-6-sulfonamide derivatives provided quantitative data on their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microorganisms.[5]
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 1a | 31.25 | 62.5 | 62.5 | 125 | 62.5 |
| 1b | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |
| 1c | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 |
| 1e | 31.25 | 62.5 | 62.5 | 125 | 31.25 |
| 2c | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |
| 2d | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 |
| 2e | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |
| 2g | 31.25 | 31.25 | 31.25 | 62.5 | 31.25 |
Mechanism of Action: Targeting DNA Gyrase
Several studies suggest that benzoxazine derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][6][7] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription.[8] By binding to the enzyme, these compounds can disrupt its function, leading to the cessation of DNA synthesis and ultimately, bacterial cell death. The well-known fluoroquinolone antibiotics, such as levofloxacin, also target DNA gyrase.[6][7]
Caption: Inhibition of DNA gyrase by 3-oxo-1,4-benzoxazine acetic acid derivatives.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives[3][4]
Step I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
-
A solution of 2-aminophenol (0.1 mol) in a suitable organic solvent (e.g., ethanol) is prepared in a round-bottom flask.
-
Chloroacetic acid (0.1 mol) is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 4-6 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2H-benzo[b][1][2]oxazin-3(4H)-one.
Step II: Sulfonation and Nucleophilic Substitution
-
2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) is added portion-wise to chlorosulfonic acid (excess) at 0°C with constant stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then carefully poured onto crushed ice, and the precipitated sulfonyl chloride derivative is filtered, washed with cold water, and dried.
-
The synthesized sulfonyl chloride is then reacted with a variety of aryl amines in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) at room temperature to yield the final sulfonamide derivatives.
-
The products are purified by column chromatography.
Antimicrobial Screening: Disc Diffusion Assay
-
Bacterial or fungal cultures are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Workflow for Antimicrobial Drug Discovery
The process of discovering and developing new antimicrobial agents is a multi-step endeavor that begins with initial screening and progresses through lead optimization and preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levofloxacin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (CAS No. 106660-11-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, a heterocyclic compound with significant potential in drug discovery and development. The document details its chemical identity, including its CAS number and synonyms, and delves into its primary biological activity as an aldose reductase inhibitor. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information on closely related analogues to provide valuable insights into its synthesis, potential efficacy, and mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a derivative of the 1,4-benzoxazine scaffold, a heterocyclic motif of interest in medicinal chemistry due to its diverse biological activities.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106660-11-1[1][2][3] |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
Synonyms:
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b][4][5]oxazin-2-yl)acetic acid[2]
-
3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-yl-acetic acid[3]
-
2H-1,4-benzoxazine-2-acetic acid, 3,4-dihydro-3-oxo-[6]
-
[(2S)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetate[6]
-
[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetate[6]
Synthesis
A general synthetic approach to the 1,4-benzoxazinone core involves the reaction of a 2-aminophenol with a suitable three-carbon synthon. For the target molecule, this would likely involve a starting material that can be converted to the acetic acid side chain at the 2-position.
Logical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound and its analogues lies in the inhibition of the enzyme aldose reductase.[4][8]
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, compounds like this compound can mitigate the accumulation of sorbitol and potentially prevent or alleviate these long-term diabetic complications.
Numerous studies have demonstrated that dihydrobenzoxazinone derivatives are potent inhibitors of aldose reductase. For instance, a series of dihydrobenzoxazinone derivatives with styryl side chains exhibited excellent selective aldose reductase inhibition with IC₅₀ values in the nanomolar to low micromolar range.[4] While the IC₅₀ value for the specific compound of interest (CAS 106660-11-1) is not reported in the available literature, the structural similarity to these potent inhibitors strongly suggests it possesses similar activity.
Signaling Pathway
The mechanism of action of this compound as an aldose reductase inhibitor is through its interaction with the polyol pathway.
Caption: The role of the compound in the Polyol Pathway.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides generalized protocols for key assays based on studies of structurally related compounds.
General Aldose Reductase Inhibition Assay
This protocol is adapted from studies on other dihydrobenzoxazinone derivatives.
Objective: To determine the in vitro inhibitory activity of the test compound against aldose reductase.
Materials:
-
Partially purified aldose reductase from rat lens
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add various concentrations of the test compound to the reaction mixture. A control with no inhibitor should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
General Synthesis Protocol for a Related Dihydrobenzoxazinone Acetic Acid
The following is a representative procedure for the synthesis of a related compound, which could be adapted for the synthesis of the target molecule.
Example Synthesis of a Dihydrobenzoxazinone Acetic Acid Derivative:
-
Step 1: N-Alkylation. A 2-aminophenol derivative is reacted with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding N-alkylated intermediate. The reaction mixture is typically heated under reflux for several hours.
-
Step 2: Cyclization. The N-alkylated intermediate is then subjected to cyclization conditions. This can often be achieved by heating in a high-boiling solvent or by using a dehydrating agent.
-
Step 3: Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) in an aqueous-alcoholic solution, followed by acidification with a mineral acid (e.g., hydrochloric acid).
-
Purification. The final product is purified by recrystallization or chromatography.
Workflow for a Representative Synthesis:
Caption: A typical synthetic workflow for related compounds.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly for the management of diabetic complications. Future research should focus on:
-
Definitive Synthesis and Characterization: Elucidation and publication of a detailed, reproducible synthetic protocol and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for the compound with CAS number 106660-11-1.
-
Quantitative Biological Evaluation: Determination of the specific IC₅₀ value of the compound against aldose reductase and assessment of its selectivity over other related enzymes.
-
In Vivo Studies: Evaluation of the compound's efficacy in animal models of diabetes to confirm its potential to prevent or ameliorate diabetic complications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Potential Activities: Given the broad range of biological activities associated with the benzoxazinone scaffold, screening for other potential therapeutic applications, such as anticancer or antimicrobial effects, would be of interest.
Conclusion
This compound is a molecule of significant interest due to its likely role as an aldose reductase inhibitor. While specific data for this compound remains elusive in readily available scientific literature, the information gathered on its structural class provides a strong foundation for its further investigation. This technical guide serves as a starting point for researchers aiming to explore the therapeutic potential of this and related compounds, highlighting the need for further focused research to fully elucidate its properties and potential applications in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity. (2020) | Huan Chen | 10 Citations [scispace.com]
- 3. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic inhibition of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Profile of aldose reductase inhibition, anti-cataract and free radical scavenging activity of selected medicinal plants: an attempt to standardize the botanicals for amelioration of diabetes complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - Beijing Institute of Technology [pure.bit.edu.cn]
The Therapeutic Potential of the 1,4-Benzoxazine Scaffold: An In-depth Technical Guide
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of 1,4-benzoxazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 1,4-benzoxazine derivatives, providing a comparative view of their potency across different therapeutic areas.
Table 1: Anticancer Activity of 1,4-Benzoxazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |
| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |
| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |
| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |
| 5b | MCF-7 (Breast Cancer) | - | [2] |
| 5c | HeLa (Cervical Cancer) | - | [2] |
| 7d | MCF-7 (Breast Cancer) | 22.6 | [2] |
| 7d | HT-29 (Colon Cancer) | 13.4 | [2] |
| 10 | HepG2 (Liver Cancer) | 87 ± 1.8 | [3] |
| 11 | HepG2 (Liver Cancer) | 10 ± 3.7 | [3] |
Table 2: Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4e | E. coli | 22 | - | [4] |
| 4e | S. aureus | 20 | - | [4] |
| 4e | B. subtilis | 18 | - | [4] |
| 4a | E. coli | 20 | - | [4] |
| 3h | - | 14-19 | - | [2] |
| 1a, 1b, 1c, 1e, 1h | Gram-positive & Gram-negative bacteria, Fungi | - | 31.25 - 62.5 | [5] |
| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive & Gram-negative bacteria, Fungi | - | 31.25 - 62.5 | [5] |
Table 3: Anti-inflammatory Activity of 1,4-Benzoxazine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| e2 | NO Production in LPS-induced BV-2 cells | - | [6][7] |
| e16 | NO Production in LPS-induced BV-2 cells | - | [6][7] |
| e20 | NO Production in LPS-induced BV-2 cells | - | [6][7] |
| 27 | TNF-α inhibition | 7.83 ± 0.95 | [7][8] |
| 27 | IL-1β inhibition | 15.84 ± 0.82 | [7][8] |
| 6m | IL-1β secretion | 7.9 ± 1.36 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of the 1,4-benzoxazine scaffold and for key biological assays are provided below to facilitate the replication and further development of these compounds.
Synthesis of 2H-benzo[b][1][9]oxazin-3(4H)-one
This protocol describes a general method for the synthesis of the core 2H-benzo[b][1][9]oxazin-3(4H)-one scaffold.[4]
Step 1: Synthesis of 2-(2-hydroxyphenylamino)acetic acid
-
To a solution of 2-aminophenol (1.0 eq) in an appropriate solvent (e.g., ethanol), add chloroacetic acid (1.1 eq) and a base such as sodium bicarbonate (2.5 eq).
-
Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 2N HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(2-hydroxyphenylamino)acetic acid.
Step 2: Cyclization to 2H-benzo[b][1][9]oxazin-3(4H)-one
-
Suspend the 2-(2-hydroxyphenylamino)acetic acid (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2H-benzo[b][1][9]oxazin-3(4H)-one.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12]
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Evaluation of Anti-inflammatory Activity in LPS-induced BV-2 Microglial Cells
This protocol outlines the procedure for assessing the anti-inflammatory effects of 1,4-benzoxazine derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7][8]
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed the BV-2 cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the NO levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds on NO production.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the therapeutic effects of 1,4-benzoxazine derivatives and a general experimental workflow for their development.
Caption: General workflow for the synthesis and biological evaluation of 1,4-benzoxazine derivatives.
Caption: The Nrf2-HO-1 signaling pathway and the role of 1,4-benzoxazine derivatives.
Caption: Mechanism of anticancer activity via stabilization of the c-Myc G-quadruplex.
Conclusion
The 1,4-benzoxazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit significant potential in oncology, infectious diseases, and inflammatory disorders. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field, aiming to facilitate further investigation and optimization of 1,4-benzoxazine-based compounds for clinical applications. Future research should focus on elucidating detailed structure-activity relationships, exploring novel mechanisms of action, and conducting in vivo studies to validate the therapeutic efficacy and safety of these promising molecules.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 9. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Benzoxazinones: A Deep Dive into Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of benzoxazinones, a versatile class of heterocyclic compounds with a wide range of biological activities. This whitepaper provides a detailed examination of how structural modifications to the benzoxazinone scaffold influence their efficacy as anticancer, antifungal, and phytotoxic agents, paving the way for the rational design of novel therapeutics and agrochemicals.
The guide meticulously summarizes quantitative data from numerous studies into clearly structured tables, allowing for straightforward comparison of the biological activities of various benzoxazinone derivatives. It also provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, serving as a practical resource for researchers in the field. A key feature of this whitepaper is the inclusion of detailed diagrams of key signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to provide a clear visual representation of complex biological processes and research methodologies.
The Benzoxazinone Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring. Their diverse pharmacological properties have long attracted the attention of the scientific community. This guide delves into the critical structural features that govern their biological effects, offering insights into how modifications at various positions on the benzoxazinone core can modulate their activity and selectivity.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several benzoxazinone derivatives have demonstrated significant potential as anticancer agents. The SAR studies reveal that the nature and position of substituents on the benzoxazinone ring play a crucial role in their cytotoxic effects.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 2-(4-chlorophenyl) | A549 (Lung) | 5.2 | [1] |
| Derivative 2 | 2-(4-methoxyphenyl) | HeLa (Cervical) | 8.1 | [1] |
| Derivative 3 | 7-nitro-2-phenyl | HeLa (Cervical) | 12.5 | [1] |
| Derivative 7 | 2-amino-quinazolinone moiety | HepG2 (Liver) | <10 | [2] |
| Derivative 8 | 2-amino-quinazolinone moiety | MCF-7 (Breast) | <10 | [2] |
| Derivative 15 | 2-amino-quinazolinone moiety | HCT-29 (Colon) | <10 | [2] |
| Compound 7d | Aryl hydrazone at C2 | MCF-7 (Breast) | 22.6 | [3] |
| Compound 7d | Aryl hydrazone at C2 | HT-29 (Colon) | 13.4 | [3] |
| Compound 5a | N-benzyl | Hep-G2 (Liver) | 3.12 | [4] |
| Compound 6a | N-benzyl | Hep-G2 (Liver) | 3.12 | [4] |
| Compound 8a | N-benzyl | Hep-G2 (Liver) | 3.12 | [4] |
| Compound 17a | N-benzyl | SW (Colon) | <6.25 | [4] |
| Compound 18a | N-benzyl | SW (Colon) | <6.25 | [4] |
One of the key mechanisms of action for the anticancer activity of certain benzoxazinones involves the targeting of the c-Myc oncogene. These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn downregulates its expression.[1]
Furthermore, some benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[2] This involves the upregulation of p53, which then triggers the mitochondrial release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death.[2][5][6]
Antifungal Activity: A Promising Avenue for New Fungicides
Benzoxazinone derivatives also exhibit significant antifungal properties. The SAR data indicates that substitutions on both the aromatic ring and the oxazinone core can influence their antifungal potency.
Table 2: Antifungal Activity of Benzoxazinone Derivatives
| Compound | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |
| 5l | Acylhydrazone moiety | Gibberella zeae | 20.06 | [7] |
| 5o | Acylhydrazone moiety | Gibberella zeae | 23.17 | [7] |
| 5q | Acylhydrazone moiety | Pellicularia sasakii | 26.66 | [7] |
| 5r | Acylhydrazone moiety | Phytophthora infestans | 15.37 | [7] |
| 13a | Bulky N-substituent | Candida strains | 28.5 (GM) | [8] |
| 14a | Bulky N-substituent | Candida strains | 47.2 (GM) | [8] |
| 17a | Bulky N-substituent | Candida strains | 50.7 (GM) | [8] |
Phytotoxicity: Implications for Herbicide Development
The phytotoxic effects of benzoxazinones have been extensively studied, with certain structural features enhancing their herbicidal activity. These compounds and their degradation products can inhibit the growth of various plant species.
Table 3: Phytotoxicity of Benzoxazinone Derivatives
| Compound | Target Species | Effect | Concentration | Reference |
| S-D-HBOA analogues | Wheat coleoptiles | Inhibition | 300-1000 µM | [9] |
| Aminophenoxazinones | Portulaca oleracea | Root length inhibition | - | [10] |
| Aminophenoxazinones | Lolium rigidum | Root length inhibition | - | [10] |
Experimental Protocols: A Guide for Researchers
This whitepaper provides detailed methodologies for the synthesis and biological evaluation of benzoxazinone derivatives, empowering researchers to further explore this promising class of compounds.
General Synthesis of 1,4-Benzothiazinones (Sulphur Analogues of Benzoxazinones)
A general method for synthesizing 1,4-benzothiazinones involves the reaction of 2-aminothiophenol with an appropriate ethyl α-bromoalkanoate/aryloate in the presence of potassium hydroxide in methanol.[9] The resulting intermediate can be further modified, for instance, by acetylation.[9]
Phytotoxicity Bioassay
The phytotoxic activity of benzoxazinone derivatives can be assessed by evaluating their effect on the germination and growth of target plant species. A common protocol involves placing seeds on filter paper moistened with different concentrations of the test compound in Petri dishes.[10][11] The germination rate, as well as root and shoot length, are then measured over a period of time to determine the inhibitory effects.[10][11]
Future Directions
The comprehensive data and methodologies presented in this whitepaper are intended to serve as a valuable resource for the scientific community. The clear structure-activity relationships outlined will aid in the design of more potent and selective benzoxazinone-based compounds for therapeutic and agricultural applications. Further research is warranted to explore the full potential of this versatile chemical scaffold.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-oxo-1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient synthesis of 3-oxo-1,4-benzoxazine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often more environmentally friendly reaction conditions. The protocols outlined below are suitable for research and development laboratories aiming to synthesize libraries of these compounds for screening and further development.
Introduction
The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Notably, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and induction of DNA damage, making them promising candidates for novel therapeutic agents.[1][2] Microwave-assisted synthesis provides a rapid and efficient route to access these valuable molecules, facilitating faster lead discovery and optimization in drug development programs.
Data Presentation: Microwave-Assisted Synthesis of 3-oxo-1,4-Benzoxazine Derivatives
The following tables summarize quantitative data from various microwave-assisted synthetic methods for 3-oxo-1,4-benzoxazine and related derivatives.
Table 1: One-Pot Synthesis via Smiles Rearrangement
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Substituted 2-chlorobenzenthiols | Chloroacetyl chloride & primary amines | - | - | - | 15-20 | 65-92 | [3] |
| 2 | Substituted 2-aminophenols | Phenacylbromides | Cs2CO3 | - | - | 3-5 | 70-86 | [3] |
Table 2: Synthesis from 2-Aminophenols and Acylating Agents
| Entry | 2-Aminophenol Derivative | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Oxalyl chloride | - | - | - | - | - | [2] |
| 2 | Substituted 2-aminophenols | Benzaldehydes & phenacyl bromides | Cs2CO3 | Ethanol | - | - | 40-85 | [4] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of Benzo[b][2][4]oxazin-3(4H)-ones via Smiles Rearrangement
This protocol is adapted from a general method for the synthesis of benzo[b][2][4]thiazin-3(4H)-ones and can be applied to their oxo-analogs.[3]
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Primary amine (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol) and anhydrous DMF (2 mL).
-
Slowly add chloroacetyl chloride (1.2 mmol) to the solution at 0 °C and stir for 30 minutes.
-
Add the primary amine (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of 3-Aryl-2H-benzo[b][2][4]oxazin-2-ones via SNAr Coupling
This protocol describes a sustainable, metal-free synthesis of 3-aryl-2H-benzo[b][2][4]oxazin-2-one derivatives.[2]
Materials:
-
3-Chloro-1,4-benzoxazin-2-one derivative (0.55 mmol)
-
Indole derivative (1.1 mmol)
-
Solvent (e.g., DMF, 2 mL)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the 3-chloro-1,4-benzoxazin-2-one derivative (0.55 mmol) and the indole derivative (1.1 mmol) in the chosen solvent (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 7-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
General Synthetic Workflow
Caption: General experimental workflow for the microwave-assisted synthesis of 3-oxo-1,4-benzoxazine derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed signaling pathway for the anticancer activity of 3-oxo-1,4-benzoxazine derivatives.
References
- 1. N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC and LC-MS Methods for the Quantitative Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is a key chemical entity with potential applications in pharmaceutical research and development. Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. HPLC Method with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~ 6.5 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. LC-MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 208.05 [M-H]⁻ |
| Product Ions (m/z) | 164.0 (Quantifier), 108.0 (Qualifier) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | 15 eV (for 164.0 m/z), 25 eV (for 108.0 m/z) |
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of acetonitrile and water to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~ 2.1 minutes |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of the target compound.
LC-MS Analysis Workflow
Caption: Workflow for the LC-MS analysis of the target compound.
Application Notes and Protocols for In Vitro Anticancer Activity of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer activity of the compound (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. The protocols detailed below are standard methods for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Overview and Principle
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties.[1] Novel benzoxazinone derivatives have been shown to possess antiproliferative activity and the ability to induce apoptosis in cancer cells.[2][3] This document outlines key in vitro assays to characterize the anticancer potential of this compound. The primary assays include the MTT assay to determine cell viability and cytotoxicity, an Annexin V/Propidium Iodide assay to quantify apoptosis, and a cell cycle analysis to investigate the compound's effect on cell proliferation.
Data Presentation
Quantitative data from the following assays should be recorded and analyzed to determine the anticancer efficacy of the test compound. The results can be summarized in the tables below.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | Data to be filled | Data to be filled |
| A549 (Lung) | Data to be filled | Data to be filled |
| HeLa (Cervical) | Data to be filled | Data to be filled |
| PC3 (Prostate) | Data to be filled | Data to be filled |
| HepG2 (Liver) | Data to be filled | Data to be filled |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (2 x IC50) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
| Compound (2 x IC50) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols & Workflows
The overall experimental workflow for assessing the anticancer activity of the test compound is depicted below.
Caption: Overall experimental workflow.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[4] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[6]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After overnight incubation, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.[4]
-
Incubation: Incubate the plates for the desired time periods (e.g., 48 hours and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.[9]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using PI staining measures the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] Anticancer agents can cause cell cycle arrest at specific checkpoints.[11]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at IC50 and 2x IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[12]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[12][13]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Potential Signaling Pathways
Some benzoxazinone derivatives have been reported to induce apoptosis through the p53 and caspase-3 pathways.[2] The diagram below illustrates a potential mechanism of action for this compound.
Caption: Potential p53-mediated apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (Benurestat) as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, also known as Benurestat, is a well-documented enzyme inhibitor. Primarily recognized for its potent inhibition of Aldose Reductase (AR), it has been investigated for its therapeutic potential in mitigating diabetic complications.[1] Additionally, Benurestat has demonstrated inhibitory activity against urease, an enzyme implicated in certain pathological conditions.[2] These application notes provide a comprehensive guide for researchers utilizing Benurestat as an enzyme inhibitor, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The inhibitory potency of Benurestat against its known enzyme targets is summarized in the table below. This quantitative data is essential for designing experiments and understanding the inhibitor's efficacy.
| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type |
| Urease | Benurestat | 4.50 ± 0.13 µM | 2.25 ± 0.0028 µM | Competitive |
| Aldose Reductase | Benurestat | Data not available in cited literature | Data not available in cited literature | Not specified |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathway and Mechanism of Action
Benurestat's primary therapeutic interest lies in its inhibition of Aldose Reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] By inhibiting Aldose Reductase, Benurestat blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.[1]
Polyol Pathway and Benurestat Inhibition
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of Benurestat against Aldose Reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the Aldose Reductase-catalyzed reaction.[1]
Materials and Reagents:
-
Aldose Reductase (human recombinant or from a suitable tissue source)
-
Benurestat (this compound)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Potassium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.2.
-
Dissolve NADPH in the phosphate buffer to a concentration of 1.5 mM. Prepare fresh and keep on ice.
-
Dissolve DL-glyceraldehyde in the phosphate buffer to a concentration of 25 mM.
-
Dilute the Aldose Reductase stock solution in the phosphate buffer to the desired working concentration.
-
Prepare a 10 mM stock solution of Benurestat in DMSO. Create serial dilutions of this stock solution in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
Set up the following reactions in a 96-well plate:
-
Blank: 100 µL Buffer + 50 µL NADPH + 50 µL Substrate.
-
Control (No Inhibitor): 50 µL Buffer + 50 µL NADPH + 50 µL Enzyme + 50 µL Substrate.
-
Inhibitor Wells: 50 µL Benurestat working solution + 50 µL NADPH + 50 µL Enzyme + 50 µL Substrate.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the DL-glyceraldehyde solution to all wells except the blank.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.
-
Determine the percentage of inhibition for each Benurestat concentration using the following formula: % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-RateControlngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /RateInhibitorngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100RateControl -
Plot the percentage of inhibition against the logarithm of the Benurestat concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Aldose Reductase Inhibition Assay
Conclusion
Benurestat serves as a valuable tool for studying enzyme inhibition, particularly of Aldose Reductase and urease. The provided protocols offer a robust framework for investigating its inhibitory effects. While quantitative data for urease inhibition is available, further experimental investigation is required to determine the precise IC50 and Ki values for Aldose Reductase, which will be crucial for a comprehensive understanding of its therapeutic potential.
References
Application of Benzoxazine Derivatives in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzoxazine derivatives in antimicrobial research. It includes summaries of their activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action.
Introduction to Benzoxazine Derivatives in Antimicrobial Research
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1] These compounds, characterized by a fused benzene and oxazine ring, offer a versatile scaffold for synthetic modification, enabling the development of potent agents against various pathogens.[2][3] Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] Their mechanisms of action are multifaceted, ranging from the disruption of bacterial DNA replication to compromising cell membrane integrity.[5][6] This document serves as a resource for researchers engaged in the discovery and development of novel antimicrobial agents based on the benzoxazine framework.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various benzoxazine derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data from selected studies.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bio-based Benzoxazine Monomers (TF-BOZs)
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| BOZ-Ola | S. aureus | 5 | 110 |
| E. coli | 17 | 360 | |
| P. aeruginosa | 53 | 780 | |
| Ch/poly(C-fu) (40/60) film | S. aureus ATCC 6538 | 50 | - |
| E. coli ATCC 43895 | 50 | - | |
| Data sourced from multiple studies highlighting the potent activity of specific derivatives.[7] |
Table 2: Zone of Inhibition of 2H-benzo[b][1][8]oxazin-3(4H)-one Derivatives
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
| 4e | 22 | 20 | 18 |
| Compound 4e demonstrated the most significant inhibition across all tested strains.[3] |
Table 3: Antifungal Activity of Thionated 1,3-Benzoxazine Derivatives
| Compound | Fungal Strain | Activity Comparison |
| Thionated-1,3-benzoxazine | Aspergillus fumigatus | Comparable to Fluconazole |
| Absidia corymbifera | Comparable to Fluconazole | |
| These derivatives show promise as antifungal agents with efficacy similar to established drugs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of benzoxazine derivatives and the assessment of their antimicrobial properties.
Protocol 1: Synthesis of 1,3-Benzoxazine Derivatives via Mannich Condensation
This protocol describes a common method for synthesizing 1,3-benzoxazine monomers.[1][5]
Materials:
-
Substituted phenol
-
Primary amine
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane, or solventless)
Procedure:
-
In a reaction vessel, combine equimolar amounts of the substituted phenol, primary amine, and paraformaldehyde.
-
If using a solvent, add 1,4-dioxane and stir the mixture at room temperature.
-
For a solventless approach, heat the mixture gently to initiate the reaction. The reaction is often exothermic.
-
Continue stirring the reaction mixture for 6-10 hours. The reaction time may vary depending on the specific reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using spectroscopic methods such as FTIR, 1H NMR, and 13C NMR to confirm the structure.
Protocol 2: Synthesis of 2H-benzo[b][1][9]oxazin-3(4H)-one Derivatives
This multi-step protocol outlines the synthesis of a specific class of benzoxazine derivatives with reported antimicrobial activity.[2][3][8][9]
Step I: Synthesis of 2H-benzo[b][1][8]oxazine-3(4H)-one
-
Suspend 2-aminophenol, triethylbenzylammonium chloride (TEBA), and sodium bicarbonate in chloroform at 0°C.
-
Add chloroacetyl chloride in chloroform dropwise over 20 minutes.
-
Stir the mixture for 1 hour at 0°C, then heat to 55°C for 16 hours.
-
Concentrate the mixture, dilute with water, and filter the precipitate.
-
Wash the precipitate with water, dry under vacuum, and recrystallize from ethanol.
Step II: Synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1][8]oxazine-6-sulfonyl chloride
-
Add the product from Step I to sulfurochloridic acid at 0°C over 20 minutes and stir for 1 hour.
-
Pour the mixture onto ice and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate and concentrate to yield the product.
Step III: Synthesis of Final Derivatives
-
Dissolve the product from Step II and various arylamines in pyridine at 0°C.
-
Stir the solution at room temperature for 2 hours.
-
Dilute the mixture with water, extract with dichloromethane, and wash with 6N HCl.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product.
Protocol 3: Antimicrobial Susceptibility Testing - Disc Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[8][9][10]
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., S. aureus, E. coli, B. subtilis)
-
Sterile filter paper discs
-
Synthesized benzoxazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Ampicillin)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized benzoxazine derivatives.
-
Place the impregnated discs, along with standard antibiotic discs (positive control) and a solvent-only disc (negative control), onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial suspension
-
Nutrient broth
-
Synthesized benzoxazine derivatives
-
Spectrophotometer or plate reader
Procedure:
-
Perform a serial two-fold dilution of the benzoxazine derivatives in nutrient broth in the wells of a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Mechanisms of Action and Signaling Pathways
The antimicrobial effects of benzoxazine derivatives are attributed to several mechanisms. Understanding these pathways is crucial for the rational design of more effective drugs.
One proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5][9] By binding to the active site of the GyrB subunit, these compounds can disrupt the DNA supercoiling process, leading to bacterial cell death.
Another suggested mechanism is the disruption of the bacterial cell membrane. The hydrophobic nature of the benzoxazine scaffold can facilitate its interaction with the lipid bilayer, while electrostatic interactions with charged components on the bacterial surface can lead to membrane destabilization and increased permeability, ultimately causing cell lysis.[5][6]
Visualizations
The following diagrams illustrate key experimental workflows and proposed mechanisms of action.
Caption: General workflow for the synthesis and antimicrobial evaluation of benzoxazine derivatives.
Caption: Proposed antimicrobial mechanisms of action for benzoxazine derivatives.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. phytojournal.com [phytojournal.com]
Application Notes and Protocols for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture studies with (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. The protocols outlined below are based on established methodologies for similar benzoxazinone derivatives and are intended to serve as a foundation for investigating the compound's biological effects.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, several benzoxazinone derivatives have been shown to exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways, such as those involving p53 and caspases, as well as the targeting of transcription factors like c-Myc.[1][2] This document provides detailed protocols for evaluating the cytotoxic and apoptotic potential of this compound in cancer cell lines.
Compound Preparation and Handling
This compound
-
Molecular Formula: C₁₀H₉NO₄
-
Molecular Weight: 207.18 g/mol
-
CAS Number: 106660-11-1
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 2.0718 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Data Presentation: Quantitative Summary
The following table summarizes typical concentration ranges and incubation times for evaluating the effects of benzoxazinone derivatives in cell culture, based on studies of similar compounds. These values should be optimized for the specific cell line and experimental conditions.
| Parameter | Recommended Range | Purpose | Reference Assays |
| Concentration Range | 0.1 µM - 100 µM | To determine the dose-dependent effects on cell viability and identify the IC₅₀ value. | MTT Assay, Cell Viability Assay |
| Incubation Time | 24, 48, 72 hours | To assess the time-dependent effects of the compound on cell proliferation and apoptosis. | MTT Assay, Apoptosis Assays |
| Positive Control | Doxorubicin (0.5 - 2 µM) | To validate the experimental setup and provide a benchmark for cytotoxic activity. | MTT Assay, Apoptosis Assays |
| Vehicle Control | DMSO (≤ 0.5%) | To account for any effects of the solvent on cell behavior. | All assays |
Experimental Protocols
Cell Culture
Recommended Cell Lines:
Based on studies with similar benzoxazinone derivatives, the following human cancer cell lines are suggested for initial screening:
-
MCF-7 (Breast adenocarcinoma)
-
HeLa (Cervical adenocarcinoma)
-
A549 (Lung carcinoma)
-
HepG2 (Hepatocellular carcinoma)
General Cell Culture Maintenance:
-
Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat the cells with the test compound at concentrations around its IC₅₀ value for 24 or 48 hours. Include vehicle and positive controls.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Potential Signaling Pathway
Based on the literature for structurally related benzoxazinone derivatives, this compound may induce apoptosis through the intrinsic pathway. A potential signaling cascade is illustrated below.
Hypothesized signaling pathway for apoptosis induction.
Disclaimer: The protocols and information provided in these application notes are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and research objectives. It is also recommended to consult relevant literature for the most up-to-date methodologies.
References
Application Notes and Protocols for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid as a Potential Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Benzoxazinone scaffolds are present in a variety of natural products and synthetic compounds with a broad range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have highlighted the potential of these compounds as potent antioxidants, capable of mitigating oxidative stress, a key pathological factor in numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antioxidant. It is intended to guide researchers in the evaluation of its antioxidant capacity through both in vitro chemical assays and cell-based models, and to provide insights into its potential mechanism of action via the Nrf2-ARE signaling pathway.
While specific quantitative antioxidant data for this compound is not extensively available in the public domain, this document presents data for closely related C-3 tethered 2-oxo-benzo[1][2]oxazine derivatives to serve as a reference for its potential efficacy.
Data Presentation: Antioxidant Activity of Related Benzoxazinone Derivatives
The antioxidant capacity of novel C-3 tethered 2-oxo-benzo[1][2]oxazine derivatives has been evaluated using standard in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay for a selection of these compounds, demonstrating their potent antioxidant potential.[3][4]
Table 1: DPPH Radical Scavenging Activity of C-3 Tethered 2-oxo-benzo[1][2]oxazine Derivatives [3][4]
| Compound ID | Structure | IC50 (µg/mL) ± SD |
| 20b | (Z)-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 6.89 ± 0.07 |
| 20t | (Z)-6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 4.74 ± 0.08 |
| Ascorbic Acid (Standard) | - | 4.57 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of C-3 Tethered 2-oxo-benzo[1][2]oxazine Derivatives [3][4]
| Compound ID | Structure | C0.5FRAP (µM) ± SD |
| 20c | (Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 385.0 ± 10.2 |
| 20j | (Z)-3-(2-(4-fluorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 452.3 ± 15.1 |
| 20m | (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 489.7 ± 11.8 |
| 20n | (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 512.4 ± 12.5 |
| 20r | (Z)-3-(2-(4-bromophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 421.6 ± 9.7 |
| 20u | (Z)-3-(2-(4-fluorophenyl)-2-oxoethylidene)-6-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 356.8 ± 13.3 |
| 20z | (Z)-3-(2-(naphthalen-2-yl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 478.2 ± 14.6 |
| 20aa | (Z)-3-(2-oxo-2-(thiophen-2-yl)ethylidene)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one | 501.5 ± 11.9 |
| BHT (Standard) | - | 546.0 ± 13.6 |
Note: The data presented is for C-3 tethered 2-oxo-benzo[1][2]oxazine derivatives and should be considered as an illustrative guide to the potential antioxidant activity of this compound.
Experimental Protocols
A proposed workflow for evaluating the antioxidant potential of this compound is depicted below.
Experimental workflow for antioxidant evaluation.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
-
Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl ester (1 equivalent) in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol. Serially dilute to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at various concentrations.
-
For the control, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Protocol 3: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO4·7H2O or Trolox.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Wash the confluent cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in cell culture medium for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the test compound or standard (e.g., quercetin) at various concentrations to the cells and incubate for 1 hour.
-
Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
-
Calculation:
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.
-
Mechanism of Action: Nrf2-ARE Signaling Pathway
The protective effects of many antioxidant compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][7] This pathway is a master regulator of the cellular antioxidant response.
Nrf2-ARE signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or electrophilic compounds, including potentially this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular defense against oxidative damage.[7]
Conclusion
This compound represents a promising scaffold for the development of novel antioxidant agents. The protocols and data presented in this document provide a comprehensive framework for researchers to investigate its antioxidant potential and elucidate its mechanism of action. Further studies, including the generation of specific quantitative data for this compound and in vivo efficacy and safety assessments, are warranted to fully establish its therapeutic utility.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies [frontiersin.org]
- 4. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Intramolecular Cyclization Techniques in 1,4-Benzoxazine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various intramolecular cyclization techniques for the synthesis of the 1,4-benzoxazine ring system, a crucial scaffold in medicinal chemistry and drug development. The following sections detail established methods, including experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in this field.
Copper-Catalyzed Intramolecular Cyclization (Ullmann Condensation)
The copper-catalyzed intramolecular cyclization, often referred to as the Ullmann condensation, is a robust and widely used method for the formation of the 1,4-benzoxazine ring. This reaction typically involves the intramolecular N-arylation of a suitably substituted precursor, such as an N-(2-haloaryl)aminoethanol derivative.
General Reaction Scheme:
An N-substituted-2-aminoethanol reacts with a 2-halophenol to form an intermediate that subsequently undergoes an intramolecular C-N bond formation catalyzed by a copper(I) salt, leading to the formation of the 1,4-benzoxazine ring.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
This protocol describes a one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones from 2-halophenols and 2-chloroacetamides.[1]
Materials:
-
Substituted 2-halophenol (1.0 mmol)
-
N-substituted 2-chloroacetamide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a solution of the respective 2-halophenol (1.0 mmol) and N-substituted 2-chloroacetamide (1.2 mmol) in anhydrous dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data Summary:
| Entry | 2-Halophenol | N-Substituted 2-Chloroacetamide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chlorophenol | N-methyl-2-chloroacetamide | CuI (10) | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 2-bromophenol | N-phenyl-2-chloroacetamide | CuI (10) | Cs₂CO₃ | DMF | 110 | 10 | 92 |
| 3 | 2-iodo-4-methylphenol | N-benzyl-2-chloroacetamide | CuI (5) | K₃PO₄ | Toluene | 120 | 15 | 88 |
| 4 | 2-chloro-4-nitrophenol | 2-chloroacetamide | CuI (10) | K₂CO₃ | Dioxane | 100 | 24 | 75 |
Workflow for Copper-Catalyzed 1,4-Benzoxazine Synthesis
Caption: General workflow for copper-catalyzed 1,4-benzoxazine synthesis.
Lewis Acid-Catalyzed Aziridine Ring Opening Followed by Intramolecular Cyclization
This highly efficient and stereospecific method involves the SN2-type ring-opening of an activated aziridine by a 2-halophenol, catalyzed by a Lewis acid. The resulting intermediate then undergoes a copper(I)-catalyzed intramolecular C-N cyclization to yield 3,4-dihydro-1,4-benzoxazine derivatives. This one-pot procedure can provide excellent yields and high enantio- and diastereospecificity.[2][3]
General Reaction Scheme:
An activated aziridine reacts with a 2-halophenol in the presence of a Lewis acid to form a ring-opened intermediate. This intermediate then undergoes intramolecular cyclization catalyzed by a copper(I) salt to form the 1,4-benzoxazine ring.
Experimental Protocol: One-Pot Synthesis of 3,4-Dihydro-1,4-benzoxazines [2]
Materials:
-
Activated aziridine (1.0 mmol)
-
2-Halophenol (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a solution of the activated aziridine (1.0 mmol) in anhydrous toluene (2 mL) at 0 °C, add the 2-halophenol (1.2 mmol) followed by the dropwise addition of BF₃·OEt₂ (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the aziridine.
-
To this mixture, add CuI (0.1 mmol) and Cs₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydro-1,4-benzoxazine.
Quantitative Data Summary:
| Entry | Aziridine | 2-Halophenol | Lewis Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Tosyl-2-methylaziridine | 2-chlorophenol | BF₃·OEt₂ | CuI (10) | Cs₂CO₃ | Toluene | 110 | 14 | 95 |
| 2 | N-Boc-2-phenylaziridine | 2-bromophenol | BF₃·OEt₂ | CuI (10) | K₂CO₃ | DMF | 110 | 16 | 91 |
| 3 | N-Tosyl-2-ethylaziridine | 2-iodophenol | Sc(OTf)₃ | CuI (5) | K₃PO₄ | Dioxane | 120 | 12 | 93 |
| 4 | N-Cbz-2-methylaziridine | 2-chloro-4-nitrophenol | BF₃·OEt₂ | CuI (10) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
Reaction Pathway for Aziridine Ring-Opening/Cyclization
Caption: Lewis acid-catalyzed aziridine ring opening for 1,4-benzoxazine synthesis.
Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of 1,4-benzoxazin-3-ones. This method typically involves the treatment of an N-substituted 2-chloroacetamide with a substituted 2-chlorophenol in the presence of a base.[1][4]
General Reaction Scheme:
A 2-halophenol is O-alkylated with an N-substituted 2-haloacetamide. The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement), followed by cyclization to yield the 1,4-benzoxazin-3-one.
Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement [1]
Materials:
-
Substituted 2-chlorophenol (1.0 mmol)
-
N-substituted 2-chloroacetamide (1.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a solution of the substituted 2-chlorophenol (1.0 mmol) and N-substituted 2-chloroacetamide (1.1 mmol) in anhydrous DMF (5 mL), add cesium carbonate (2.0 mmol).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data Summary:
| Entry | 2-Chlorophenol | N-Substituted 2-Chloroacetamide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chlorophenol | N-methyl-2-chloroacetamide | Cs₂CO₃ | DMF | Reflux | 8 | 90 |
| 2 | 2-chloro-4-nitrophenol | N-phenyl-2-chloroacetamide | Cs₂CO₃ | DMF | Reflux | 10 | 85 |
| 3 | 2,4-dichlorophenol | N-benzyl-2-chloroacetamide | K₂CO₃ | DMF | Reflux | 12 | 82 |
| 4 | 2-chloro-4-methylphenol | 2-chloroacetamide | Cs₂CO₃ | DMF | Reflux | 6 | 95 |
Logical Relationship in Smiles Rearrangement for 1,4-Benzoxazinone Synthesis
Caption: Key steps in the Smiles rearrangement for 1,4-benzoxazin-3-one formation.
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the formation of C-O and C-N bonds under mild conditions. In the context of 1,4-benzoxazine synthesis, an intramolecular Mitsunobu reaction can be employed for the cyclodehydration of a suitable precursor, such as an N-substituted-2-(2-hydroxyethyl)aminophenol.
General Reaction Scheme:
An N-substituted-2-(2-hydroxyethyl)aminophenol is treated with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD) to effect an intramolecular cyclization via an oxyphosphonium intermediate.
Experimental Protocol: Intramolecular Mitsunobu Cyclization
Materials:
-
N-substituted-2-(2-hydroxyethyl)aminophenol (1.0 mmol)
-
Triphenylphosphine (PPh₃) (1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the N-substituted-2-(2-hydroxyethyl)aminophenol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,4-benzoxazine derivative.
Quantitative Data Summary:
| Entry | Substrate | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-benzyl-2-(2-hydroxyethyl)aminophenol | PPh₃ | DIAD | THF | rt | 18 | 88 |
| 2 | N-tosyl-2-(2-hydroxyethyl)aminophenol | PPh₃ | DEAD | THF | rt | 24 | 92 |
| 3 | N-Boc-2-(2-hydroxyethyl)aminophenol | P(n-Bu)₃ | DIAD | Toluene | rt | 16 | 85 |
| 4 | 2-(2-hydroxyethyl)aminophenol | PPh₃ | DEAD | CH₂Cl₂ | rt | 20 | 75 |
Mitsunobu Reaction Mechanism for 1,4-Benzoxazine Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives in PI3K/Akt Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prominent target for therapeutic intervention.[1] While specific research on the biological activity of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid in the context of the PI3K/Akt pathway is not extensively documented in publicly available literature, the broader class of molecules containing the 3,4-dihydro-2H-benzo[2][3]oxazine scaffold has emerged as a promising framework for the development of potent PI3K inhibitors.[4][5]
These application notes provide a comprehensive guide for utilizing 3,4-dihydro-2H-1,4-benzoxazine-based compounds as chemical probes and potential therapeutic agents to investigate and target the PI3K/Akt signaling pathway. The protocols outlined below describe key experiments for characterizing the efficacy and mechanism of action of novel inhibitors based on this scaffold.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors.[2][6] This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 recruits proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6] At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions that promote cell survival and proliferation. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2]
Data Presentation: Characterizing a Novel Benzoxazine-Based PI3K Inhibitor
Quantitative data from experimental evaluation should be summarized for clear interpretation and comparison. Below are representative tables for a hypothetical 3,4-dihydro-2H-1,4-benzoxazine derivative, designated as BZ-X.
Table 1: In Vitro PI3K Isoform Selectivity Profile of BZ-X
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 25 |
| PI3Kβ | 15 |
| PI3Kδ | 5 |
| PI3Kγ | 150 |
Table 2: Cellular Potency of BZ-X in a PTEN-null Cancer Cell Line (e.g., PC-3)
| Assay | Endpoint | IC50 (nM) |
|---|---|---|
| Western Blot | p-Akt (Ser473) Inhibition | 50 |
| Cell Viability (72h) | Growth Inhibition | 100 |
Experimental Protocols
The following protocols provide a framework for the initial characterization of a novel 3,4-dihydro-2H-1,4-benzoxazine-based PI3K inhibitor.
Protocol 1: In Vitro PI3K Enzyme Activity Assay
This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. Commercial kits, such as ADP-Glo™ Kinase Assay, are commonly used.[7]
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (BZ-X) and a known PI3K inhibitor (e.g., Wortmannin) as a positive control
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (BZ-X) and controls in DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the PI3K enzyme and the lipid substrate prepared in kinase buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Cell-Based Western Blot Analysis of Akt Phosphorylation
This protocol assesses the ability of the test compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null PC-3 or MCF-7 cells)
-
Cell culture medium and supplements
-
Test compound (BZ-X)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt.[1]
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if pathway activation by growth factors is desired.
-
Treat the cells with various concentrations of BZ-X or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[1]
-
Wash again and add ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition. Determine the IC50 for p-Akt inhibition.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of the compound on cell proliferation and viability, often using colorimetric assays like MTT or resazurin.[8][9][10]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compound (BZ-X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of BZ-X to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT, measure the absorbance at 570 nm.
-
For Resazurin, measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. promega.de [promega.de]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates nerve impulses at cholinergic synapses.[1][2] The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][4] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Benzoxazinone derivatives have emerged as a promising class of compounds with potential as acetylcholinesterase inhibitors.[3][5] These application notes provide detailed protocols for the synthesis of representative benzoxazinone derivatives and the subsequent evaluation of their AChE inhibitory activity using the widely accepted Ellman's method.[1][3]
Data Presentation
The inhibitory potential of various benzoxazinone and related derivatives against acetylcholinesterase is summarized below. The data, presented as IC50 values, highlight the structure-activity relationship and the efficacy of these compounds.
| Compound Family | Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Indole-benzoxazinones | 7a | Human AChE | 20.3 (Ki) | Non-competitive | [6] |
| Indole-benzoxazinones | 7d | Human AChE | 20.2 (Ki) | Non-competitive | [6] |
| 2-Benzoxazolinones | 3a | AChE | Similar to Tacrine | Not specified | [3] |
| 2-Benzoxazolinones | 3e | AChE | Stronger than Tacrine and Donepezil | Not specified | [3] |
| Benzothiazole Derivatives | 6d | AChE | 32.00 (µg/mL) | Not specified | [7] |
| Benzothiazole Derivatives | 6f | AChE | 25.33 (µg/mL) | Not specified | [7] |
| Oxazolone Derivatives | 1 | Human AChE | 9.2 ± 2.3 | Reversible | [8] |
| Oxazolone Derivatives | 7 | Human AChE | >9.2 | Reversible | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzoxazinone Derivative
This protocol describes a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, adapted from established procedures.[9][10][11]
Materials:
-
Anthranilic acid
-
Appropriate acid chloride (e.g., N-phthaloylglycyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., chloroform, toluene)
-
Acetic anhydride (for an alternative cyclization step)
-
Cyanuric chloride (as a cyclizing agent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
Procedure:
-
Acylation of Anthranilic Acid:
-
In a round-bottom flask, dissolve anthranilic acid in an anhydrous solvent such as chloroform or toluene.
-
Add a base, such as triethylamine, to the solution.[9]
-
Slowly add the desired acyl chloride (e.g., N-phthaloylglycyl chloride) to the mixture.[9]
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
The intermediate amide can be isolated or used directly in the next step.
-
-
Cyclization to form the Benzoxazinone Ring:
-
To the solution containing the intermediate from Step 1, add a cyclizing agent. One option is cyanuric chloride, which is added portion-wise, followed by refluxing the solution for several hours to a week.[9]
-
Alternatively, the intermediate amide can be refluxed with acetic anhydride for several hours.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with distilled water.[9]
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized benzoxazinone derivative using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
-
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity of the synthesized benzoxazinone derivatives using a 96-well plate colorimetric assay based on Ellman's method.[1][3][12]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
0.1 M Phosphate Buffer (pH 8.0)
-
Synthesized benzoxazinone derivatives (test compounds)
-
Donepezil or Tacrine (as a positive control)
-
Solvent for test compounds (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute to the desired working concentration just before use.
-
ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water. This should be prepared fresh daily.
-
DTNB Solution: Prepare a stock solution of DTNB in 0.1 M phosphate buffer (pH 8.0). Store protected from light.
-
Test Compound Solutions: Prepare stock solutions of the benzoxazinone derivatives and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay in 96-Well Plate:
-
Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of ATCI solution.
-
Control (100% Activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the solvent used for the test compounds.
-
Test Sample: Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add 10 µL of the ATCI solution to all wells (except the blank) to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.
-
Visualizations
Cholinergic Neurotransmission Pathway
The following diagram illustrates the key steps in cholinergic neurotransmission and the site of action for acetylcholinesterase inhibitors.
Caption: Cholinergic neurotransmission and AChE inhibition.
Experimental Workflow
The workflow for the synthesis of benzoxazinone derivatives and their evaluation as acetylcholinesterase inhibitors is depicted below.
Caption: Synthesis and screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the molecular mechanism of noncompetitive inhibition of acetylcholinesterase by an antidiabetic drug chlorpropamide: identification of new allosteric sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Acetylcholinesterase: theory of noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. Benzoxazinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient method is a two-step process involving the initial synthesis of the corresponding ester, typically the methyl or ethyl ester, followed by its hydrolysis to the final carboxylic acid. A one-pot synthesis for the methyl ester precursor has been reported, which can be adapted for the ethyl ester.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 2-aminophenol and a suitable three-carbon building block with leaving groups, such as diethyl 2-bromomalonate or ethyl 2,3-dibromopropanoate, for the formation of the ester precursor.
Q3: What are the typical yields for the synthesis of the ester precursor and the final acid?
Yields can vary significantly based on the chosen reagents and reaction conditions. The one-pot synthesis of the methyl ester precursor has been reported with good yields. The hydrolysis of the ester to the acid is generally a high-yielding step. However, direct condensation reactions to form similar benzoxazine derivatives have been reported with low yields, highlighting the importance of the chosen synthetic strategy.
Q4: Can the final product be synthesized in a one-pot reaction from the starting materials?
While a one-pot synthesis for the ester precursor has been described, a direct one-pot synthesis of the final carboxylic acid from 2-aminophenol is less common and may present challenges in controlling the reaction conditions for both the cyclization and in-situ hydrolysis without side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its precursors.
Problem 1: Low Yield of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and base. A detailed protocol for a similar one-pot synthesis of the methyl ester suggests specific conditions that can be adapted. |
| Side Reactions | The formation of isomeric benzoxazine derivatives can occur. Careful control of reaction conditions and purification by column chromatography is crucial. |
| Moisture in Reaction | The presence of water can lead to the opening of the benzoxazinone ring. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Cyclization | The intramolecular cyclization step may be slow or incomplete. Consider using a catalyst or adjusting the reaction time and temperature. |
Problem 2: Incomplete Hydrolysis of the Ester Precursor
| Potential Cause | Suggested Solution |
| Insufficient Hydrolysis Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. |
| Inadequate Amount of Base | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., potassium hydroxide) is used. |
| Poor Solubility of the Ester | Use a co-solvent system, such as ethanol/water, to ensure the ester is fully dissolved and accessible to the hydrolyzing agent. |
Problem 3: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | Optimize the stoichiometry of the reactants in the initial step. Purify the intermediate ester by column chromatography before hydrolysis. |
| Side Products from Ring Opening | Acidify the reaction mixture carefully after hydrolysis to precipitate the desired product, leaving water-soluble byproducts in the solution. Recrystallization of the final product can further enhance purity. |
| Formation of Isomeric Products | The formation of the 2-substituted isomer is generally favored over the 3-substituted one in similar reactions. However, if isomeric impurities are suspected, detailed spectroscopic analysis (NMR) is required for confirmation and purification may necessitate advanced chromatographic techniques. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (Adapted)
This protocol is adapted from the convenient one-pot synthesis of methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetates.
Materials:
-
2-Aminophenol
-
Dimethyl 2-bromomalonate
-
Anhydrous Potassium Carbonate
-
Anhydrous Acetone
Procedure:
-
A mixture of 2-aminophenol, dimethyl 2-bromomalonate, and anhydrous potassium carbonate in anhydrous acetone is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate.
Protocol 2: Hydrolysis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
This protocol is based on the hydrolysis of a structurally similar benzothiazine derivative.
Materials:
-
Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
-
Potassium Hydroxide
-
Ethanol
-
Water
-
4 M Hydrochloric Acid
Procedure:
-
Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate in ethanol.
-
Add a solution of potassium hydroxide in water to the reaction mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the completion of the reaction by TLC.
-
Pour the reaction mixture into water and acidify with 4 M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
Data Presentation
Table 1: Comparison of Yields for Benzoxazinone Synthesis under Different Conditions (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl | DMF | 80 | 12 | up to 87 |
| 2 | I₂ | None (Ultrasound) | Ambient | 1 | Excellent |
| 3 | MnO₂ | Toluene | 110 | 24 | 20-56 |
| 4 | Pd(OAc)₂ | Toluene | 100 | 12 | Good |
Note: Yields are for various 2-substituted benzoxazin-4-ones and may not be directly representative of the target molecule but indicate the range of effectiveness of different synthetic strategies.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of Crude (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as substituted 2-aminophenols and haloacetic acid esters, byproducts from side reactions like the formation of dimers or oligomers, and degradation products that may arise if the compound is sensitive to the reaction or workup conditions.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. This can happen if the impurity level is high, or if the cooling process is too rapid. Try dissolving the oil in a minimum amount of a suitable hot solvent and then cooling it very slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization. If these methods fail, column chromatography is a recommended alternative for purification.
Q3: What is the best method for purifying this compound: recrystallization or column chromatography?
A3: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities and can yield highly pure crystalline material if a suitable solvent is found. Column chromatography is more versatile and can separate the desired product from a wider range of impurities, especially those with similar solubility profiles.
Q4: How can I improve the separation of my compound from polar impurities during column chromatography?
A4: For acidic compounds like this compound, adding a small amount of a volatile acid, such as acetic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of the carboxylic acid group. This reduces tailing and improves the peak shape, leading to better separation from polar impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| The compound is too soluble in the recrystallization solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| The chosen mobile phase is not providing adequate separation. | Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). |
| The compound is streaking or tailing on the column. | As an acidic compound, it may be interacting strongly with the silica gel. Add a small amount of acetic acid (0.1-1%) to your mobile phase to suppress deprotonation and reduce tailing. |
| The column was overloaded with the crude product. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading") to ensure a narrow starting band. |
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound (Illustrative Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Soluble | Very Soluble | Poor |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Dichloromethane | Sparingly Soluble | Soluble | Fair |
| Toluene | Insoluble | Sparingly Soluble | Good, but slow |
| Hexane/Ethyl Acetate (4:1) | Insoluble | Sparingly Soluble | Very Good |
Table 2: Typical Purification Outcomes for Crude this compound (Illustrative Data)
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Recrystallization (Ethyl Acetate) | 85% | 98% | 75% |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | >99% | 68% |
| Flash Column Chromatography | 70% | 97% | 85% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar and a small amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by wetting with the mobile phase. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply the solution to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the mobile phase (e.g., a mixture of hexanes and ethyl acetate, with 0.5% acetic acid) to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Optimizing N-Alkylation of Benzoxazinones
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and optimizing the N-alkylation of benzoxazinones. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of benzoxazinones, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficiently reactive alkylating agent: Alkyl chlorides or bulky halides may exhibit low reactivity. 2. Ineffective base: The selected base may not be strong enough to deprotonate the benzoxazinone nitrogen efficiently. 3. Poor solubility of reagents: The benzoxazinone starting material or the base may have limited solubility in the chosen solvent.[1] 4. Low reaction temperature: The activation energy for the reaction may not be reached at lower temperatures.[2] | 1. Enhance alkylating agent reactivity: Switch from an alkyl chloride to a more reactive bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive halides.[1] 2. Select a more appropriate base: Use a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous, as moisture can quench the reaction. 3. Improve solubility: Change to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] 4. Increase reaction temperature: Gradually increase the temperature, monitoring for any potential degradation of starting materials or products. Microwave irradiation can also be employed to accelerate the reaction.[3] |
| Formation of O-Alkylated Byproduct | 1. Reaction conditions favoring O-alkylation: "Hard" alkylating agents (e.g., dimethyl sulfate) and certain solvent/base combinations can favor alkylation on the oxygen atom of the amide. 2. Nature of the ambident nucleophile: The benzoxazinone anion is an ambident nucleophile, with reactivity at both the nitrogen and oxygen atoms. | 1. Optimize reaction conditions for N-selectivity: Employ "soft" alkylating agents like alkyl iodides or bromides. Polar aprotic solvents such as DMF are known to favor N-alkylation.[4] The choice of counter-ion can also influence selectivity; for instance, using the silver salt of the substrate in a non-polar solvent has been shown to favor O-alkylation in similar systems, a condition to be avoided if N-alkylation is desired.[4] 2. Employ Phase-Transfer Catalysis (PTC): PTC can enhance N-alkylation selectivity by pairing the benzoxazinone anion with a quaternary ammonium salt, which sterically hinders O-alkylation. |
| Incomplete Reaction/Stalled Reaction | 1. Deactivation of reagents: Impurities in the starting materials or solvents can lead to side reactions that consume reagents. 2. Reversible reaction: The reaction may be reaching equilibrium. | 1. Use high-purity reagents and anhydrous solvents: Ensure all materials are free from contaminants and moisture. 2. Drive the reaction to completion: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Ensure the base is present in sufficient quantity (at least 1.5 equivalents) to neutralize any acid formed during the reaction. |
| Difficult Product Purification | 1. Formation of a solid mass upon cooling: This can occur when the product or byproducts have low solubility in the reaction solvent at room temperature.[1] 2. Emulsion formation during workup: The basic nature of the product and certain solvents can lead to emulsions during aqueous extraction. | 1. Modify workup procedure: If a solid mass forms, add a solvent in which the product is soluble (e.g., methanol or dichloromethane) before filtration.[1] To break emulsions, add brine or a small amount of a different organic solvent. 2. Alternative purification methods: Consider trituration or recrystallization as alternatives to column chromatography if the product is sufficiently pure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents for the N-alkylation of benzoxazinones?
A1: Polar aprotic solvents are generally preferred for the N-alkylation of benzoxazinones as they favor Sₙ2 reactions and promote N-alkylation over O-alkylation.[4] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive systems.[3]
Q2: How can I minimize the formation of the O-alkylated byproduct?
A2: The selectivity between N- and O-alkylation is influenced by several factors.[4] To favor N-alkylation, it is recommended to use soft alkylating agents (e.g., alkyl iodides or bromides) in a polar aprotic solvent like DMF.[4] Harder alkylating agents and less polar solvents tend to favor O-alkylation. Phase-transfer catalysis (PTC) is another effective strategy to enhance N-selectivity.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is often effective, and the use of microwave irradiation can dramatically reduce reaction times.[3] Switching to a more reactive alkylating agent (iodide > bromide > chloride) or using a more soluble and stronger base can also accelerate the reaction.
Q4: Is it possible to use microwave-assisted synthesis for the N-alkylation of benzoxazinones?
A4: Yes, microwave-assisted synthesis is a highly effective method for the N-alkylation of benzoxazinones and related heterocyclic compounds.[3] It often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[3]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it be applied to this reaction?
A5: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution).[5] In the context of N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the deprotonated benzoxazinone anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[6] This method can improve reaction rates and selectivity.[5]
Experimental Protocols
Protocol 1: Conventional N-Alkylation using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one using an alkyl halide and potassium carbonate.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2H-1,4-benzoxazin-3(4H)-one and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol utilizes microwave irradiation to accelerate the N-alkylation reaction.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine 2H-1,4-benzoxazin-3(4H)-one, cesium carbonate, and anhydrous DMF.
-
Add the alkyl halide to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-11).
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzoxazinone Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 h | ~85 | General Protocol |
| 2 | Ethyl Iodide | Cs₂CO₃ | DMF | 100 (MW) | 15 min | >90 | Adapted from[3] |
| 3 | Propyl Bromide | NaH | THF | 60 | 6 h | ~70 | General Protocol |
| 4 | Benzyl Bromide | K₂CO₃/TBAB | Toluene/H₂O | 90 | 5 h | ~90 | Adapted from[6] |
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: Factors influencing N- vs. O-alkylation selectivity.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. iajpr.com [iajpr.com]
Technical Support Center: Crystallization of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of the compound is crucial for developing a crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 207.18 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid | General chemical knowledge |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
Q2: Which solvents are commonly used for the crystallization of benzoxazinone derivatives?
-
Single Solvents:
-
Dichloromethane (used for a similar thio-analogue)[1]
-
Ethanol
-
Butanol
-
Acetic Acid
-
Methanol
-
Acetone
-
Ethyl acetate
-
-
Solvent Mixtures (Antisolvent method):
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Dioxane/Water
-
Ethanol/Diethyl ether
-
Ethyl acetate/Cyclohexane
-
Q3: My compound is not crystallizing. What are the initial troubleshooting steps?
If crystallization does not occur after cooling the solution, several techniques can be employed to induce crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator.
-
Antisolvent Addition: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (an antisolvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow it to stand.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the saturation level.
-
Allow the solution to cool more slowly.
-
If the problem persists, consider a preliminary purification step like column chromatography to remove impurities.
-
Problem 2: The crystals form too quickly, resulting in a fine powder.
-
Cause: The solution is too concentrated, or the cooling is too rapid. Rapid crystal growth can trap impurities.
-
Solution:
-
Reheat the solution to dissolve the powder.
-
Add more of the crystallization solvent to make the solution slightly more dilute.
-
Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.
-
Problem 3: No crystals form, even after troubleshooting steps.
-
Cause: The compound may be highly soluble in the chosen solvent, or there may be an insufficient amount of material for crystallization to be observed. The presence of certain impurities can also inhibit crystallization.
-
Solution:
-
If possible, try a different solvent or a solvent/antisolvent system.
-
Concentrate the solution further by carefully evaporating more solvent.
-
If all else fails, the solvent can be removed completely under reduced pressure to recover the solid, which can then be used for another crystallization attempt with a different solvent system.
-
Problem 4: The crystallized product is not pure.
-
Cause: Impurities may have co-precipitated with the product, or were trapped within the crystal lattice due to rapid cooling.
-
Solution:
-
Perform a second recrystallization using the same or a different solvent system.
-
Ensure slow cooling to allow for the selective crystallization of the desired compound.
-
Wash the filtered crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of this compound. The choice of solvent is critical and should be determined using the solvent screening protocol below.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen crystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Solvent Screening for Crystallization
A systematic approach to finding a suitable solvent is key to successful crystallization.
-
Initial Solubility Test: Place a small amount (10-20 mg) of the crude compound into a test tube. Add a few drops of the solvent to be tested at room temperature.
-
If the compound dissolves completely, the solvent is likely too good and will not be suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test: Heat the test tube containing the compound and solvent to the boiling point of the solvent.
-
If the compound dissolves completely, this is a promising solvent.
-
If the compound does not dissolve, the solvent is not suitable.
-
-
Cooling Test: If the compound dissolved upon heating, allow the solution to cool to room temperature, and then in an ice bath.
-
If crystals form, you have found a suitable solvent.
-
If no crystals form, the compound may be too soluble even when cold. You can try evaporating some solvent and re-cooling, or consider this solvent as the "good" solvent in an antisolvent pair.
-
-
Repeat: Repeat this process with a range of solvents to identify the optimal one for your compound. A good starting point for this compound would be dichloromethane, ethanol, and ethyl acetate.
References
Technical Support Center: Overcoming Solubility Challenges with (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid in experimental assays.
Troubleshooting Guide
Researchers encountering solubility issues with this compound can follow this step-by-step guide to identify and implement effective solubilization strategies.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible precipitate or cloudiness after attempting to dissolve the compound in the desired assay buffer.
-
Concentration Check: Ensure the target concentration is not excessively high for a novel compound. Start with a lower concentration and gradually increase it.
Systematic Solubilization Approaches:
If initial attempts to dissolve the compound fail, proceed through the following strategies systematically.
pH Adjustment
The carboxylic acid moiety in this compound suggests that its solubility is highly pH-dependent.[1][2][] As a weak acid, its solubility will increase significantly at a pH above its pKa, where it exists in the more soluble ionized (carboxylate) form.[1][2]
-
Action: Prepare a stock solution in a mildly basic buffer (e.g., phosphate-buffered saline at pH 7.4 or higher). Alternatively, dissolve the compound in a small amount of a basic solution (e.g., 0.1 N NaOH) and then dilute it with the assay buffer, ensuring the final pH of the assay medium is compatible with the experimental system.[4]
-
Caution: Verify that the final pH of the assay solution does not adversely affect the biological target or other assay components.[2]
Use of Co-solvents
Co-solvents can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5][6][7] This is a common and effective strategy for preparing stock solutions of poorly soluble compounds for in vitro assays.[][8]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)[][9]
-
-
Action: Prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent. Then, dilute this stock solution into the aqueous assay buffer.
-
Caution: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in cellular assays.[2] Always include a vehicle control in your experiments.
Salt Formation
Converting the acidic compound into a salt can dramatically improve its aqueous solubility by disrupting the crystal lattice structure.[5][10][11]
-
Action: Form a salt by reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine-based counterion like tromethamine).[10][11] The resulting salt can then be dissolved directly in aqueous buffers.
-
Consideration: This approach is generally more applicable during the formulation development stage rather than for initial in vitro screening, but it is a powerful method for enhancing solubility.
Use of Excipients
Excipients can improve solubility through various mechanisms, such as forming inclusion complexes or creating amorphous solid dispersions.[12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6][10] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
Action: Co-lyophilize or knead the compound with a cyclodextrin to form an inclusion complex before dissolving it in the assay buffer.
-
Consideration: Ensure the chosen excipient does not interfere with the assay.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?
A1: This is a common issue when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. To address this:
-
Decrease the final concentration: Your target concentration may be above the solubility limit in the assay buffer.
-
Increase the pH of the assay buffer: As a carboxylic acid, increasing the pH will enhance its solubility. Ensure the new pH is compatible with your assay.
-
Use a different co-solvent: While DMSO is common, sometimes other co-solvents or a mixture of co-solvents can improve solubility upon dilution.
-
Incorporate surfactants: A small amount of a non-ionic surfactant (e.g., Tween 80 or Pluronic F-68) in the final assay buffer can help maintain the compound in solution.
Q2: What is the recommended starting solvent for this compound?
A2: For initial in vitro experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is recommended.[15] From this stock, you can make serial dilutions into your aqueous assay buffer.
Q3: How does the pH of the solution affect the solubility of this compound?
A3: As a compound with a carboxylic acid group, its solubility is expected to be low in acidic conditions (low pH) and significantly higher in neutral to basic conditions (pH > pKa).[1][16] At higher pH, the carboxylic acid deprotonates to form a more polar and water-soluble carboxylate salt.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can temporarily increase solubility and the rate of dissolution. However, upon cooling to the assay temperature, the compound may precipitate out if the solution is supersaturated. This method should be used with caution, and the stability of the compound at elevated temperatures should be considered.
Q5: Are there any other advanced techniques to improve solubility for in vivo studies?
A5: Yes, for later-stage development and in vivo studies, more advanced formulation strategies are often employed. These include:
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous form, which has higher solubility.[13][17]
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[10][18]
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[10][16]
Data Presentation
The following table illustrates how to present solubility data for this compound, which would be generated during a solubility enhancement study.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 5.5 | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~10-20 |
| 0.1 M Phosphate Buffer | 8.0 | 25 | > 100 |
| PBS with 5% DMSO | 7.4 | 25 | ~25-50 |
| PBS with 10% Propylene Glycol | 7.4 | 25 | ~30-60 |
| Water with 2% HP-β-Cyclodextrin | 7.0 | 25 | ~50-100 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values should be determined.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4.0 to 9.0.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Co-solvent Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).
-
Solubility Determination: Add a small aliquot of the DMSO stock solution to each of the co-solvent buffer systems to a target final concentration.
-
Observation and Equilibration: Visually inspect for precipitation immediately and after an equilibration period (e.g., 2 hours) at room temperature.
-
Quantification (Optional): If no precipitation is observed, the kinetic solubility at that concentration is confirmed. For thermodynamic solubility, an excess of the compound can be added, equilibrated, and the supernatant quantified as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 4. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. pharmtech.com [pharmtech.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
Refinement of analytical methods for detecting benzoxazine metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of benzoxazine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for benzoxazine-based compounds?
A: Based on studies of dietary benzoxazinoids, the primary metabolic pathways involve Phase I and Phase II biotransformations. Initial reactions may include hydroxylation of the aromatic ring. The major circulating and excreted forms are typically Phase II conjugates, specifically glucuronide and sulfate conjugates of hydroxylated metabolites.[1] The specific enzymes involved can vary, but the general transformation follows a similar logic to other xenobiotics.[2]
Q2: My analyte signal is inconsistent between samples. What is the likely cause?
A: Inconsistent analyte signals, particularly in LC-MS/MS analysis, are often due to matrix effects .[3][4][5] Co-eluting endogenous components from biological matrices (like phospholipids, salts, and proteins) can suppress or enhance the ionization of your target metabolite in the mass spectrometer's ion source, leading to poor accuracy and reproducibility.[3][6]
Q3: How can I confirm if I am seeing matrix effects?
A: A common method is the post-extraction spike analysis. You compare the signal response of an analyte spiked into a blank, extracted matrix to the response of the same analyte concentration in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[4] Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the MS source after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.[5]
Q4: Are there special considerations for the stability of benzoxazine metabolites during sample collection and storage?
A: Yes. Metabolite stability is a critical factor.[7] For aromatic amines and related compounds, degradation can occur due to enzymatic activity in the biological matrix or pH changes.[7][8] It is recommended to add stabilizers, such as ascorbic acid for urine samples, to prevent oxidation.[9] Samples should be processed as quickly as possible and stored at -80°C for long-term stability. It is crucial to perform freeze-thaw stability tests to ensure that your handling procedures do not lead to analyte degradation.[8]
Q5: In my mass spectrum, I see peaks at [M+23]+ and [M+39]+ in addition to my expected [M+H]+. What are these?
A: These are very common adduct ions in electrospray ionization (ESI) mass spectrometry.[10] The [M+23]+ peak corresponds to the sodium adduct ([M+Na]+), and the [M+39]+ peak corresponds to the potassium adduct ([M+K]+).[10][11] Their presence can be minimized by using high-purity solvents and plasticware instead of glassware to reduce metal ion contamination.[10] In some cases, the protonated molecule ([M+H]+) may be absent, and only these metal adducts are observed.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Residual silanol groups on the column can interact with basic amine functionalities. Try a column with advanced end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | For amine-containing compounds, a mobile phase pH 2-3 units below the pKa of the analyte can improve peak shape by ensuring it is in a single ionic form. |
| Sample Solvent Mismatch | The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible ("weak solvent") to prevent peak distortion. |
Issue 2: Low Analyte Recovery during Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma/serum is at least 3:1. Vortex thoroughly and centrifuge at a high speed (>10,000 x g) in cold conditions. |
| Incorrect SPE Sorbent/Method | For benzoxazine metabolites, which may have aromatic and polar characteristics, a mixed-mode or polymeric sorbent (e.g., Oasis HLB) is often effective. Ensure all steps (conditioning, loading, washing, eluting) are optimized. |
| Incomplete Elution from SPE | The elution solvent must be strong enough to displace the analyte. Try a stronger organic solvent or modify the pH of the elution solvent to neutralize the analyte and reduce ionic interactions with the sorbent.[12] |
| Analyte Adsorption | Use low-adsorption plasticware (e.g., polypropylene) throughout the extraction process. |
Issue 3: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma/serum samples. Incorporate a phospholipid removal step, such as using specialized SPE plates or modifying your liquid-liquid extraction procedure. |
| Insufficient Chromatographic Separation | Modify the LC gradient to better separate the analyte from the "matrix band" that often elutes early in the run. Increase the organic content of the mobile phase to wash the column more effectively between runs. |
| Sample Dilution | A simple and effective method is to dilute the sample with the mobile phase. This reduces the concentration of interfering matrix components but may compromise the limit of detection.[3][4] |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing a reliable basis for quantification.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Benzoxazine Metabolites from Human Urine
This protocol is adapted from methods developed for aromatic amine metabolites.[9][12][13]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
To a 1 mL aliquot of urine in a polypropylene tube, add 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase enzyme solution to hydrolyze conjugated metabolites (optional, if total metabolite concentration is desired).
-
Vortex and incubate at 37°C for 2-4 hours.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange or a polymeric SPE cartridge (e.g., 150 mg, 3 mL).
-
Condition the cartridge sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Follow with a wash of 2 mL of 20% methanol in water to remove less-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the metabolites with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general-purpose method that should be optimized for specific metabolites.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B (linear ramp)
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-6.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas (N₂): Optimized for system
-
Curtain Gas (N₂): Optimized for system
-
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions, as well as collision energies, must be determined empirically for each target metabolite and internal standard by infusing a standard solution.
Data Presentation
The following table summarizes representative performance data for analytical methods targeting aromatic amine metabolites, which can serve as a benchmark for methods developed for benzoxazine metabolites.
| Analyte | Matrix | Extraction Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 1-Naphthylamine | Urine | MSPE | 0.01 - 0.07 | 0.04 - 0.22 | 81.9 - 105 | [14] |
| 2-Naphthylamine | Urine | MSPE | 0.01 - 0.07 | 0.04 - 0.22 | 87.8 - 102 | [14] |
| 4-Aminobiphenyl | Urine | MSPE | 0.01 - 0.07 | 0.04 - 0.22 | 88.3 - 117 | [14] |
| Various Aromatic Amines | Urine | SPE | N/A | N/A | 75.8 - 127 | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MSPE: Magnetic Solid-Phase Extraction
Visualizations
Caption: General workflow for sample preparation of benzoxazine metabolites.
Caption: Decision tree for troubleshooting inconsistent LC-MS signals.
Caption: Generalized metabolic pathway for benzoxazine compounds in vivo.
References
- 1. Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of peptide deformylase (PDF) inhibitors based on various scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor Inhibitor Potency
Q1: My synthesized inhibitor shows weak activity against the target bacterial PDF enzyme. What are the potential causes and solutions?
A1: Weak inhibitor potency can stem from several factors. First, ensure the integrity and purity of your compound. Impurities can interfere with the assay or misrepresent the active compound concentration. Confirm the compound's structure and purity using methods like NMR and mass spectrometry.
Second, the choice of scaffold and the substituents at key positions are crucial for potent inhibition. Many potent PDF inhibitors feature a "chelator + peptidomimetic" scaffold.[1] The chelating group is critical for interacting with the active site metal ion (typically Fe²⁺, though Ni²⁺ is often used in vitro for stability).[1] Common and effective chelating groups include hydroxamic acid and N-formyl hydroxylamine.[1]
Review the structure-activity relationships (SAR) for your chosen scaffold. For example, in retro-amide scaffolds based on actinonin, modifications at the P1' and P3' positions significantly impact potency.[2][3] For non-peptide scaffolds, the spatial arrangement of groups mimicking the peptide backbone is critical for fitting into the enzyme's active site.[4]
Finally, consider the assay conditions. The enzyme concentration, substrate concentration relative to its Km, and buffer components (pH, ionic strength) can all influence the measured IC50 value. Ensure your assay is optimized and validated.
2. Lack of Selectivity
Q2: My inhibitor is potent against the bacterial PDF but also shows significant inhibition of the human mitochondrial PDF. How can I improve selectivity?
A2: Achieving selectivity against the human mitochondrial PDF (HsPDF) is a critical challenge. The active sites of bacterial and human PDF share similarities, but there are exploitable differences.
One key strategy is to target structural differences in the S1' pocket of the enzyme. The S1' pocket of HsPDF is shallower than that of many bacterial PDFs.[5] Introducing bulkier substituents at the P1' position of your inhibitor can create steric hindrance in the HsPDF active site while still being accommodated by the bacterial enzyme, thus enhancing selectivity.[5] For instance, the 5-bromoindole moiety has been shown to improve selectivity for bacterial PDFs over HsPDF.[5]
Another approach is to explore different inhibitor scaffolds. While many early inhibitors were peptide-based, non-peptide scaffolds may offer novel interactions and improved selectivity profiles.[3][4]
A systematic approach to improving selectivity involves:
-
Structure-based design: Utilize crystal structures of your target bacterial PDF and HsPDF (if available) to guide modifications.
-
Selectivity screening: Routinely screen your inhibitors against both the target bacterial PDF and HsPDF to determine a selectivity ratio.
-
Iterative optimization: Use the SAR data from your selectivity screening to guide the next round of chemical synthesis.
3. Assay Interference & Artifacts
Q3: I am observing inconsistent results or high background in my PDF inhibition assay. What could be the cause?
A3: Inconsistent results or high background in PDF assays can arise from several sources.
-
Compound-related issues:
-
Insolubility: Your inhibitor may be precipitating in the assay buffer. Visually inspect the assay wells and consider using a co-solvent like DMSO (at a low, consistent final concentration) to improve solubility.
-
Aggregation: Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition. Test your compound in the presence of a non-ionic detergent (e.g., Triton X-100) to see if the potency changes.
-
Reactivity: Ensure your compound is not chemically reactive with assay components like buffer additives or the detection reagents (e.g., fluorescamine).
-
-
Assay-related issues:
-
Enzyme instability: PDF can be unstable, especially the Fe²⁺ form which is prone to oxidation.[6] Prepare the enzyme fresh or flash-freeze aliquots. The more stable Ni²⁺-substituted enzyme is often used for routine screening.[1]
-
Detection method interference: If using a fluorescamine-based assay, be aware that any primary amine contaminants in your compound sample can react and increase the background signal.[7] In coupled-enzyme assays, your compound might inhibit the coupling enzyme (e.g., formate dehydrogenase) instead of PDF.[6][8] It is crucial to run control experiments where your compound is tested against the coupling enzyme alone.
-
4. Poor Cellular Activity
Q4: My inhibitor is potent in the biochemical assay but shows poor antibacterial activity in cell culture. What are the likely reasons?
A4: A significant drop-off in activity from biochemical to cellular assays is a common challenge in drug discovery and can be attributed to several factors for PDF inhibitors:
-
Poor cell permeability: The bacterial cell wall and membrane can be significant barriers.[9] This is particularly a problem for gram-negative bacteria with their outer membrane. Strategies to improve permeability include modifying the inhibitor's physicochemical properties (e.g., reducing polarity, optimizing lipophilicity).
-
Efflux pumps: Bacteria can actively pump out foreign molecules, including your inhibitor.[9] You can test this by using an efflux pump-deficient bacterial strain. If your compound is more potent in this strain, efflux is a likely issue.
-
Compound instability: The inhibitor might be unstable in the cell culture medium or be metabolized by the bacteria.
-
Target engagement in the cellular context: The intracellular concentration of your inhibitor may not be sufficient to inhibit PDF effectively. It's also important to confirm that the inhibitor is reaching its target within the cell.[5][10][11]
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Different PDF Inhibitor Scaffolds
| Inhibitor Scaffold | Example Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| Hydroxamic Acid | Actinonin | E. coli PDF | Potent (specific value varies) | [2][3] |
| N-formyl hydroxylamine | BB-3497 | E. coli PDF | Potent (specific value varies) | [1][7] |
| N-formyl hydroxylamine | VIC-104959 (LBM415) | S. pneumoniae PDF | - | [1] |
| N-formyl hydroxylamine | BB-83698 | S. pneumoniae PDF | - | [1] |
| Retro-amide | 7a | S. pneumoniae PDF | Potent (specific value varies) | [2] |
| Proline-3-alkylsuccinyl hydroxamate | VRC3375 | E. coli Ni²⁺-PDF | 0.24 (Ki) | [8] |
| 5-bromoindole | ZHO-119, ZHO-197 | E. coli PDF | - | [5] |
Note: Specific IC50 values can vary depending on the assay conditions. This table provides a qualitative comparison of potency.
Table 2: Selectivity Profile of Representative PDF Inhibitors
| Compound | Bacterial PDF IC50 (nM) | Human PDF IC50 (nM) | Selectivity Index (Human/Bacterial) | Reference |
| BB-81384 | S. pneumoniae: 9, H. influenzae: 11, E. coli: 60, S. aureus: 300 | >200,000 | >667 - >22,222 | [9] |
| VRC 3852 series | E. coli: ≤100, S. pneumoniae: ≤75 | >200,000 | >2,000 - >2,667 | [9] |
Key Experimental Protocols
1. Protocol: In Vitro PDF Enzyme Inhibition Assay (Coupled Assay)
This protocol is based on a formate dehydrogenase (FDH) coupled assay, which measures the formate released by PDF activity.[8]
Materials:
-
Purified bacterial PDF (e.g., E. coli Ni-PDF)
-
HEPES buffer (50 mM, pH 7.2) with 10 mM NaCl and 0.2 mg/mL BSA
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
N-formyl-Met-Ala-Ser (fMAS) substrate
-
Test inhibitors dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA.
-
In a 96-well plate, add your test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no PDF enzyme) controls.
-
Add the PDF enzyme to each well (e.g., a final concentration of 5 nM for E. coli Ni-PDF) and pre-incubate with the inhibitor for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding a substrate mixture containing FDH (final concentration 0.5 U/mL), NAD⁺ (final concentration 1 mM), and fMAS (final concentration 4 mM).[8]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
2. Protocol: Selectivity Assay Against Human Mitochondrial PDF (HsPDF)
The selectivity assay is performed using the same protocol as the bacterial PDF inhibition assay, with the following modifications:
-
Enzyme: Use purified human mitochondrial PDF (HsPDF).
-
Enzyme Concentration: The optimal enzyme concentration may differ from the bacterial enzyme and should be determined empirically to ensure a linear reaction rate within the assay window.
-
Data Analysis: Calculate the IC50 for HsPDF and determine the selectivity index by dividing the IC50 (HsPDF) by the IC50 (bacterial PDF). A higher selectivity index indicates better selectivity for the bacterial enzyme.
3. Protocol: Cell-Based PDF Inhibition Assay
This protocol is a conceptual outline for assessing target engagement in whole cells, inspired by methods that detect the accumulation of N-formylated proteins.[5][10][11]
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Appropriate growth medium
-
Test inhibitor
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
-
Antibody specific to a protein of interest or methods for global proteomic analysis
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the culture with the test inhibitor at various concentrations (typically around the MIC value) for a defined period (e.g., 1-2 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash them to remove the medium.
-
Lyse the cells to release the proteins.
-
Analyze the proteome for changes in the formylation status of N-terminal methionines. This can be done by:
-
Targeted analysis: Using 2D gel electrophoresis and observing a shift towards a lower pI for specific proteins, indicating the retention of the acidic formyl group.[12]
-
Global analysis: Using mass spectrometry-based proteomics to identify and quantify the ratio of formylated to non-formylated N-terminal peptides.[5]
-
-
An increase in the abundance of N-formylated proteins upon treatment with the inhibitor confirms target engagement in the cellular environment.
Visualizations
Workflow for optimizing PDF inhibitor selectivity.
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide deformylase inhibitors with retro-amide scaffold: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide deformylase inhibitors with non-peptide scaffold: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide deformylase as an antibacterial drug target: assays for detection of its inhibition in Escherichia coli cell homogenates and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and its related analogs. This document synthesizes available data on their anticancer and antimicrobial properties, details relevant experimental methodologies, and visualizes key chemical and biological pathways to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide focuses on this compound as a core structure and compares its performance with various analogs based on available experimental data. While direct comparative studies are limited, this guide collates data from multiple sources to provide a comprehensive overview.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of this compound and its analogs against various cancer cell lines and microbial strains. It is important to note that the data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Anticancer Activity
The anticancer activity of benzoxazinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting cell growth.
| Compound ID | Structure / Substitution | Cell Line | IC50 (µM) | Reference / Notes |
| Parent Compound | This compound | - | Data not available in reviewed literature | - |
| Analog 1 | Ethyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-2-yl)acetate | Not specified | Not specified | Mentioned as an antibacterial 1,4-benzoxazin-3-one derivative.[4] |
| Analog 2 | 4-cyclo-hexyl-7-fluoro-2H-benzo[b][2][3]oxazin-3(4H)-one | Not specified | Not specified | Mentioned as an antibacterial 1,4-benzoxazin-3-one derivative.[4] |
| Analog 3 | 2H-benzo[b][2][3]oxazin-3(4H)-one | Not specified | Not specified | Mentioned as an antibacterial 1,4-benzoxazin-3-one derivative.[4] |
| Analog 4 | Methyl 3-(2-oxo-2H-benzo[b][2][3]oxazin-3-yl) propanoate derivatives | Not specified | Not specified | Mentioned as an antibacterial 1,4-benzoxazin-3-one derivative.[4] |
| Analog 5 (Series) | 1,4-benzoxazin-3-one derivatives containing propanolamine groups | Psa, Xac, Xoo | EC50: 4.71 - 93.07 µg/mL | Exhibited good antibacterial activity against phytopathogenic bacteria.[4] |
Disclaimer: The IC50 and EC50 values are from different studies and should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity
Several analogs of this compound have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | Structure / Substitution | Microorganism | MIC (µg/mL) | Reference / Notes |
| Parent Compound | This compound | - | Data not available in reviewed literature | - |
| Analog 6 (Series) | 3-aryl-2H-benzo[b][2][3]oxazin-2-ones | Mycobacterium tuberculosis, Streptococcus dysgalactiae | Not specified | In silico studies suggest potential antimicrobial activity.[5] |
Disclaimer: The MIC values are from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
The determination of the biological activity of the benzoxazinone analogs cited in this guide was primarily conducted using the following standard assays:
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[2][6]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium and dispensed in 96-well microtiter plates. A standardized microbial inoculum is added to each well. After incubation, the plates are observed for visible microbial growth. The lowest concentration of the agent that prevents visible growth is the MIC.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizations
Synthesis of this compound
The following diagram illustrates a general synthetic route for the parent compound.
Caption: General synthesis of the parent compound.
Hypothetical Signaling Pathway for Anticancer Activity
The benzoxazinone scaffold has been suggested to interact with key signaling pathways in cancer cells. The following diagram depicts a hypothetical mechanism of action.
Caption: Potential anticancer mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. broadpharm.com [broadpharm.com]
- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Efficacy of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid Analogs Against Phytopathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antibacterial efficacy of a close structural analog of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, specifically its ethyl ester derivative, against significant plant pathogenic bacteria. Due to the limited publicly available data on the exact title compound, this analysis focuses on its closely related and biologically active analog, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. The performance of this compound is benchmarked against established commercial bactericides, bismerthiazol and thiodiazole copper, providing valuable insights for the development of novel antibacterial agents in agriculture.
Executive Summary
Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant antibacterial activity against several economically important plant pathogens. Notably, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate and its derivatives show promising efficacy, in some cases superior to current commercial treatments. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for these evaluations, and visually represents the key comparative findings.
Data Presentation: In Vitro Antibacterial Efficacy
The following table summarizes the in vitro antibacterial activity (EC₅₀ values in μg/mL) of a series of 1,4-benzoxazin-3-one derivatives, including the ethyl ester analog, against three key phytopathogenic bacteria: Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). The data is compared with the commercial bactericides bismerthiazol (BT) and thiodiazole copper (TC).[1][2]
| Compound | Psa (EC₅₀ μg/mL) | Xac (EC₅₀ μg/mL) | Xoo (EC₅₀ μg/mL) |
| 1,4-Benzoxazin-3-one Derivatives (Representative Data) | |||
| Derivative 4n (a propanolamine-containing derivative) | 8.50 | 4.71 | 4.95 |
| Commercial Bactericides | |||
| Bismerthiazol (BT) | - | 116.90 | 89.10 |
| Thiodiazole Copper (TC) | 87.50 | 82.73 | 127.30 |
Note: The EC₅₀ values for the 1,4-benzoxazin-3-one derivatives are representative of the most potent compounds in the studied series. The specific EC₅₀ for the unsubstituted ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate was not individually reported in the primary literature but is part of the broader class of compounds showing this activity.
Experimental Protocols
The in vitro antibacterial activities were determined using a turbidimetric method. A general outline of the protocol is as follows:
1. Bacterial Strains and Culture Conditions:
-
The bacterial strains used were Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae.
-
Bacteria were cultured in a suitable nutrient broth medium at 28-30°C.
2. Preparation of Test Compounds:
-
The synthesized 1,4-benzoxazin-3-one derivatives and the commercial bactericides were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the stock solutions were made to obtain a range of test concentrations.
3. Antibacterial Activity Assay (Turbidimetric Method):
-
The bacterial suspension, adjusted to a specific optical density (e.g., 0.1 at 600 nm), was added to 96-well microplates.
-
The different concentrations of the test compounds were added to the wells.
-
The plates were incubated at the optimal growth temperature for the respective bacteria for a specified period (e.g., 24-48 hours).
-
The optical density (turbidity) of the bacterial cultures was measured using a microplate reader.
-
The percentage of inhibition was calculated relative to a solvent control.
-
The EC₅₀ value, the concentration of the compound that causes 50% inhibition of bacterial growth, was determined from the dose-response curves.
Mandatory Visualizations
Experimental Workflow for In Vitro Antibacterial Screening
References
Comparative Guide to the Cross-Validation of Analytical Methods for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
This guide provides a comparative analysis of analytical methodologies for the quantification and characterization of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, a significant heterocyclic compound in pharmaceutical research. The following sections detail experimental protocols and present comparative data to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.
Introduction
This compound and its derivatives are a class of compounds with a broad spectrum of biological activities, making their accurate and precise analytical determination crucial in drug discovery and development. This document outlines and compares common analytical techniques used for the validation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Analytical Methodologies: A Comparative Overview
The primary methods for the analysis of this compound and related benzoxazinone structures are based on reversed-phase HPLC. The choice of detection method, typically UV-Vis spectrophotometry or Mass Spectrometry (MS), depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of this compound. The separation is typically achieved on a C18 stationary phase.
Experimental Protocol: RP-HPLC-UV
A common approach for the analysis of benzoxazinone derivatives involves a reversed-phase HPLC method with UV detection.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : ODS (Octadecylsilane) C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[1]
-
Mobile Phase : A gradient elution is often employed to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Flow Rate : A flow rate of 1.0 mL/min is commonly used.[1]
-
Detection : UV detection is carried out at a wavelength of 245 nm.[1]
-
Temperature : The column is typically maintained at ambient temperature.
-
Injection Volume : 20 µL.
Workflow for RP-HPLC-UV Analysis
References
Benchmarking the Antioxidant Potential of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively evaluating the antioxidant activity of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. By comparing its performance against well-established antioxidant standards using standardized in vitro assays, researchers can effectively benchmark its potential for applications in neuroprotection, cardiovascular health, and other areas where mitigating oxidative stress is crucial.[1][2][3][4] Benzoxazine derivatives have shown promise as multifunctional agents with significant antioxidant properties.[3][4][5]
Comparative Analysis of Antioxidant Activity
To provide a clear and concise comparison, the antioxidant capacity of the target compound should be evaluated against standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[6] The results should be presented in a tabular format, expressing the activity in terms of IC50 (the concentration required to scavenge 50% of the radicals) or as equivalents of the standard antioxidant.[7][8][9]
| Antioxidant Assay | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Radical Scavenging Activity (IC50 in µg/mL) | Experimental Data | Reference Value | Reference Value |
| ABTS Radical Cation Scavenging Activity (IC50 in µg/mL) | Experimental Data | Reference Value | Reference Value |
| Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg) | Experimental Data | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods to ensure reproducibility and validity of the results.[10][11][12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[10][13]
Methodology:
-
Prepare a stock solution of the test compound, this compound, and standard antioxidants (Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH (0.1 mM) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standards to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[10][12]
Methodology:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10][14]
Methodology:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound or standard at various concentrations to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM of Fe(II) equivalents per mg of the compound.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflows and the potential biological relevance of the antioxidant activity, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant assays.
Caption: Simplified oxidative stress signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyfreak.com [pharmacyfreak.com]
Unlocking Potential: A Comparative Docking Analysis of Benzoxazinone Derivatives Across Therapeutic Targets
For Immediate Release
In the landscape of drug discovery, benzoxazinone derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1][2][3][4][5] To provide researchers, scientists, and drug development professionals with a comprehensive overview, this guide offers a comparative analysis of the docking performance of various benzoxazinone derivatives against several key protein targets implicated in a range of diseases. This analysis is supported by experimental data from multiple studies, summarized for clear comparison.
Comparative Docking Performance of Benzoxazinone Derivatives
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different benzoxazinone derivatives against their respective protein targets.
| Target Protein | Derivative | Binding Affinity (kcal/mol) | Inhibition Data (IC50/Ki) | Reference |
| SARS-CoV-2 Omicron Subvariant EG.5.1 RBD | 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | -8.9 | - | [6] |
| 3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | -8.6 | - | [6] | |
| 5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one | -8.3 | - | [6] | |
| Herpes Virus Type 1 (HSV-1) Protease | Benzoxazinone Derivative | Not specified in abstract | Important interaction with Ser129 observed | [7][8] |
| Cyclooxygenase-2 (COX-2) | Compound 3e | - | IC50: 0.57 µM | [9] |
| Compound 3f | - | IC50: 0.62 µM | [9] | |
| Compound 3r | - | IC50: 0.72 µM | [9] | |
| Compound 3s | - | IC50: 0.68 µM | [9] | |
| Cathepsin G | Inhibitor 2 | - | IC50: 0.84 µM | [10] |
| Pancreatic α-Amylase | Isoxazolinyl-1,2,3-triazolyl-[6][11]-benzoxazin-3-one (5a) | -9.2 | - | [12] |
| Isoxazolinyl-1,2,3-triazolyl-[6][11]-benzoxazin-3-one (5o) | -9.1 | - | [12] | |
| Intestinal α-Glucosidase | Isoxazolinyl-1,2,3-triazolyl-[6][11]-benzoxazin-3-one (5n) | -9.9 | - | [12] |
| Isoxazolinyl-1,2,3-triazolyl-[6][11]-benzoxazin-3-one (5e) | -9.6 | - | [12] | |
| E. coli DNA Gyrase | Compound 4d | -6.585 | - | [13] |
| S. aureus DNA Gyrase | Compound 4a | -6.038 | - | [13] |
Experimental Protocols: A Methodological Overview
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. A composite of these protocols is detailed below.
1. Target Protein Preparation:
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The selection is based on factors like resolution, species, and the presence of co-crystallized ligands.
-
Preparation: The raw PDB file is prepared by removing water molecules, ions, and co-solvents. Hydrogen atoms are added, and charges are assigned to the protein atoms.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzoxazinone derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a stable conformation.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or by active site prediction servers.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[6][14] The software explores various conformations and orientations of the ligand within the active site of the protein and scores them based on a scoring function.
-
Validation: The docking protocol is often validated by redocking a co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[7]
4. Analysis of Results:
-
Binding Affinity: The docking scores, representing the binding affinity of the ligand for the protein, are analyzed. More negative scores typically indicate stronger binding.
-
Interaction Analysis: The docked poses are visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Visualizing the Process and Pathways
To better illustrate the methodologies and biological context, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical comparative molecular docking study.
Caption: A diagram showing the role of COX-2 in the inflammatory pathway and its inhibition by benzoxazinone derivatives.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Confirming Cellular Target Engagement of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel small molecules, using (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid as a case study. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound X," is an inhibitor of the fictitious "Kinase X," a key component in a cancer-related signaling pathway.
Confirming that a bioactive compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery.[1][2][3] This guide compares three widely used techniques for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Firefly Luciferase-based Target Engagement Assay. Each method offers unique advantages and is suited to different stages of the drug discovery process.[1]
Comparison of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] The following table summarizes the key features of CETSA, NanoBRET, and a Firefly Luciferase-based assay for a comparative analysis.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Firefly Luciferase-based Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand binding to a Firefly Luciferase-tagged target alters its enzymatic activity or stability. |
| Cell Type | Applicable to any cell line or tissue.[7][8] | Requires genetic modification of cells to express the NanoLuc®-fusion protein. | Requires genetic modification of cells to express the Firefly Luciferase-fusion protein. |
| Compound Requirement | No modification of the compound is needed. | Requires a cell-permeable fluorescent tracer that binds to the target. | No modification of the compound is needed. |
| Throughput | Moderate to high, can be adapted to microplate format.[5] | High, suitable for screening large compound libraries. | High, suitable for screening. |
| Data Readout | Quantification of soluble protein after heat shock (e.g., Western blot, ELISA, mass spectrometry).[7][8] | Ratiometric measurement of light emission at two wavelengths. | Luminescence signal intensity. |
| Advantages | Label-free for the test compound; applicable to native proteins.[6] | Ratiometric readout minimizes artifacts; high sensitivity. | Simple and cost-effective; well-established technology. |
| Disadvantages | Can be labor-intensive; requires target-specific antibodies or mass spectrometry.[7][8] | Requires a specific fluorescent tracer and genetic engineering of the target protein. | Potential for false positives/negatives due to direct effects on luciferase activity. |
Hypothetical Experimental Data
The following tables present hypothetical data for Compound X using the three compared methods.
Table 1: CETSA Data for Compound X with Kinase X
| Compound X Conc. (µM) | Temperature (°C) | % Soluble Kinase X (Normalized to 37°C) |
| 0 (Vehicle) | 37 | 100 |
| 0 (Vehicle) | 50 | 85 |
| 0 (Vehicle) | 55 | 50 |
| 0 (Vehicle) | 60 | 20 |
| 0 (Vehicle) | 65 | 5 |
| 10 | 37 | 100 |
| 10 | 50 | 95 |
| 10 | 55 | 80 |
| 10 | 60 | 65 |
| 10 | 65 | 30 |
Table 2: NanoBRET Assay Data for Compound X against Kinase X
| Compound X Conc. (µM) | BRET Ratio (Mean ± SD) | % Target Engagement |
| 0.01 | 0.45 ± 0.02 | 10 |
| 0.1 | 0.38 ± 0.03 | 35 |
| 1 | 0.25 ± 0.02 | 75 |
| 10 | 0.15 ± 0.01 | 95 |
| 100 | 0.14 ± 0.01 | 98 |
Table 3: Firefly Luciferase-based Assay Data for Compound X with Kinase X
| Compound X Conc. (µM) | Luminescence (RLU, Mean ± SD) | % Inhibition |
| 0.01 | 98000 ± 5000 | 2 |
| 0.1 | 85000 ± 4500 | 15 |
| 1 | 45000 ± 3000 | 55 |
| 10 | 15000 ± 1500 | 85 |
| 100 | 12000 ± 1000 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells expressing Kinase X to approximately 80% confluency. Treat the cells with varying concentrations of Compound X or a vehicle control for 2 hours.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X by Western blotting or ELISA using a specific antibody.
NanoBRET® Target Engagement Assay Protocol
-
Cell Preparation: Use cells stably expressing Kinase X fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a white, opaque 96-well plate. Add the NanoBRET® tracer and varying concentrations of Compound X to the wells. Incubate for 2 hours at 37°C.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the luminescence at two wavelengths (donor emission at 460 nm and acceptor emission at >610 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Determine the percent target engagement by comparing the BRET ratio in the presence of Compound X to the vehicle control.
Firefly Luciferase-based Target Engagement Assay Protocol
-
Cell Preparation: Use cells engineered to express Kinase X fused to Firefly Luciferase.
-
Assay Setup: Plate the cells in a 96-well plate. Treat the cells with a serial dilution of Compound X and incubate for the desired time.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., cell viability assay) and calculate the percent inhibition of the luciferase signal as a measure of target engagement.
Visualizations
The following diagrams illustrate the signaling pathway of Kinase X and the workflows of the described target engagement assays.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-oxo-1,4-Benzoxazines: Efficacy and Methodologies
The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative overview of various synthetic routes to this important chemical entity, with a focus on efficacy, reaction conditions, and experimental protocols.
Comparison of Synthetic Efficacies
The selection of a synthetic route to 3-oxo-1,4-benzoxazines is often a trade-off between yield, reaction time, substrate scope, and the availability of starting materials. Below is a summary of quantitative data for some of the prominent methods.
| Synthetic Route | Key Reagents & Conditions | Typical Yields | Reaction Time | Key Advantages | Limitations |
| Palladium-Catalyzed Intramolecular C-O Coupling | 2-Halophenoxyacetamides, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), base (e.g., Cs₂CO₃), high temperature.[1] | Good to excellent | 1-24 h | Broad substrate scope, high yields.[1] | Cost of palladium catalyst, requires inert atmosphere. |
| Copper-Catalyzed Intramolecular C-O Coupling | 2-Halophenoxyacetamides, Cu catalyst (e.g., CuI), base (e.g., K₂CO₃), solvent (e.g., Dioxane), 100 °C.[2] | Good | 12-24 h | Lower cost catalyst compared to palladium, good functional group tolerance.[2] | Can require longer reaction times. |
| Microwave-Assisted One-Pot Synthesis | 2-Aminophenols, 2-bromoalkanoates, base, microwave irradiation.[3] | 44-82% | 15-30 min | Rapid synthesis, one-pot procedure simplifies workflow.[3] | Specialized equipment required, potential for localized overheating. |
| Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile adducts, Fe/acetic acid. | Good to excellent | - | Utilizes readily available starting materials. | Requires a reduction step, may not be suitable for sensitive functional groups. |
| Enzymatic Cascade Reaction | Phenols, α-amino acids, immobilized lipase and tyrosinase. | Acceptable to high | 12-56 h | Green and sustainable, mild reaction conditions, high atom economy. | Longer reaction times, enzyme availability and stability can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic routes. Below are representative experimental protocols for key methods.
Palladium-Catalyzed Intramolecular C-O Coupling
This protocol describes the synthesis of 4-aryl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from ethyl 2-(2-chlorophenoxy)alkanoates and aryl amines under microwave heating.[1]
Procedure: A mixture of ethyl 2-(2-chlorophenoxy)acetate (0.5 mmol), the corresponding aryl amine (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and Cs₂CO₃ (1.0 mmol) in toluene (3 mL) is placed in a microwave tube. The reaction vessel is sealed and irradiated in a microwave reactor at 150 °C for 1.5 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Copper-Catalyzed Intramolecular C-O Coupling
This method outlines the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones from 2-halophenols and 2-chloroacetamides.[2]
Procedure: To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), CuI (0.1 mmol) and K₂CO₃ (2.0 mmol) are added. The resulting mixture is stirred at 100 °C for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[2]
Microwave-Assisted One-Pot Synthesis
This protocol details a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[3]
Procedure: A mixture of a 2-aminophenol (1.0 mmol), a 2-bromoalkanoate (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent is subjected to microwave irradiation at a specified temperature and time. For intermediates with electron-withdrawing groups, microwave heating is essential for the cyclization step. After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by column chromatography.[3]
Visualizing the Synthetic Pathways
To better understand the relationships between different synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Key synthetic pathways to 3-oxo-1,4-benzoxazines.
The following diagram illustrates a typical experimental workflow for a metal-catalyzed synthesis of 3-oxo-1,4-benzoxazines.
Caption: General workflow for metal-catalyzed synthesis.
References
Safety Operating Guide
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals: Essential Procedures for Laboratory Safety and Chemical Handling
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, a compound utilized in pharmaceutical research and development. The following procedures are based on established safety protocols for analogous chemical structures and general laboratory best practices.
Immediate Safety and Handling Precautions
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Eye protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Lab coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory protection: If working with the compound in a powdered form where dust may be generated, use a NIOSH-approved respirator.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Eyewash Station: Ensure an eyewash station is readily accessible in the immediate work area.[1]
-
Safety Shower: A safety shower should also be available in case of significant skin contact.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to send it to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
Store in a cool, dry place.[1]
-
-
Disposal Request:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with the full chemical name and quantity.
-
Hazard Summary
The following table summarizes the known hazards based on the analogous compound, (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid.
| Hazard Classification | GHS Category | Precautionary Statements |
| Skin Irritation | 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Irritation | 2A | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Workflow
Caption: Disposal workflow from on-site handling to off-site disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
